4-(Benzo[d]oxazol-2-yl)aniline
Description
The exact mass of the compound 4-(1,3-Benzoxazol-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYQBYQGHHGXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066665 | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678845 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20934-81-0 | |
| Record name | 2-(p-Aminophenyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20934-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020934810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-BENZOXAZOL-2-YL)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Benzo[d]oxazol-2-yl)aniline (CAS: 20934-81-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Benzo[d]oxazol-2-yl)aniline, a potent heterocyclic compound with significant interest in medicinal chemistry, particularly in the development of novel antitumor agents. This document details its physicochemical properties, synthesis, spectroscopic data, and known biological activities, including experimental protocols and a discussion of its potential mechanism of action.
Physicochemical and Spectroscopic Data
This compound is a solid, light yellow to brown in appearance.[1] Its core structure features a benzoxazole (B165842) moiety linked to an aniline (B41778) ring, a common pharmacophore in various biologically active molecules.[2]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 20934-81-0 | [1] |
| Molecular Formula | C₁₃H₁₀N₂O | [1] |
| Molecular Weight | 210.24 g/mol | [1] |
| Appearance | Light yellow to brown solid | [1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
Table 2: Spectroscopic Data (Reference data for the related compound 4-(1H-Benzo[d]imidazol-2-yl)aniline)
| Spectroscopic Technique | Key Data |
| IR (KBr, cm⁻¹) | 3430 (NH, benzimidazole), 3350, 3217 (NH₂, aminophenyl), 3061 (CH, aromatic), 1629 (C=N), 1605 (C=C, aromatic) |
| ¹H NMR (500 MHz, DMSO-d₆, δ ppm) | 12.46 (br. s, 1H, NH benzimidazole), 7.79 (d, J = 8.4 Hz, 2H), 7.46 (m, 2H), 7.08 (m, 2H), 6.63 (d, J = 8.4 Hz, 2H), 5.58 (s, 2H, NH₂) |
| ¹³C NMR (500 MHz, DMSO-d₆, δ ppm) | 152.68, 151.59, 135.78, 129.32, 123.50, 114.14, 113.05 |
| Mass Spectrum (m/z) | 307 [M+], 306 [M+-1], 289, 262, 208 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the condensation of 2-aminophenol (B121084) with 4-aminobenzoic acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of 2-arylbenzoxazoles.
Materials:
-
2-Aminophenol
-
4-Aminobenzoic acid
-
Polyphosphoric acid (PPA)
-
10% Potassium carbonate (K₂CO₃) solution
-
Acetone
-
Water
Procedure:
-
In a round-bottom flask, thoroughly mix 2-aminophenol (0.1 mol) and 4-aminobenzoic acid (0.1 mol) with polyphosphoric acid (50 g).
-
Heat the reaction mixture to 220°C under a nitrogen atmosphere for 4 hours.
-
Cool the mixture to room temperature and then carefully pour it into a 10% aqueous solution of potassium carbonate to neutralize the acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Recrystallize the crude product from an acetone-water mixture to yield pure this compound as brown crystals.
dot
Biological Activity and Mechanism of Action
This compound has demonstrated potent and selective antitumor activity, particularly against human breast cancer cell lines.
Table 3: In Vitro Anticancer Activity
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast (ER+) | >0.01 - 0.1 | [1] |
| MDA-MB-468 | Breast (ER-) | >0.1 - 1 | [1] |
Experimental Protocol: Cell Proliferation Assay
This is a general protocol for assessing the antiproliferative activity of the compound.
Materials:
-
MCF-7 and MDA-468 human breast cancer cell lines
-
Appropriate cell culture medium and supplements
-
This compound stock solution in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for the specified incubation period (7 days for MCF-7 and 10 days for MDA-468).[1]
-
At the end of the incubation, add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at the appropriate wavelength using a plate reader to determine cell viability.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Mechanism of Action
While the precise signaling pathway for this compound has not been fully elucidated, studies on structurally related 2-(4-aminophenyl)benzothiazoles suggest a mechanism involving the induction of apoptosis.[3] This process is likely mediated through the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[3] Furthermore, the activation of key signaling proteins such as extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) appears to be crucial in mediating the apoptotic signal.[3]
dot
Applications in Research and Drug Development
This compound serves as a valuable scaffold in medicinal chemistry for the development of more potent and selective anticancer agents. Its simple structure allows for facile chemical modification to explore structure-activity relationships. Furthermore, it is a useful tool for studying the molecular mechanisms of apoptosis in cancer cells and for identifying novel therapeutic targets within the associated signaling pathways.
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its precise molecular targets and signaling pathways will be crucial for its potential translation into a clinical candidate.
References
In-Depth Technical Guide on the Physical Properties of 4-(Benzo[d]oxazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 4-(Benzo[d]oxazol-2-yl)aniline, a heterocyclic amine with significant interest in medicinal chemistry due to its potent antitumor activities. This document collates available data on its molecular characteristics, solubility, and thermal properties. Detailed methodologies for the experimental determination of these properties are provided, alongside a workflow visualization for physical property characterization. Furthermore, a potential signaling pathway involved in the biological activity of this class of compounds, the Aryl Hydrocarbon Receptor (AhR) pathway, is illustrated to provide context for its application in drug development.
Core Physical and Chemical Properties
This compound, with the CAS number 20934-81-0, is a solid, aromatic compound. Its core structure consists of a benzoxazole (B165842) moiety linked to an aniline (B41778) ring at the 2-position. The physical characteristics of this compound are crucial for its handling, formulation, and development as a therapeutic agent.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below. It is important to note that some variation in reported melting points exists in the literature, which may be attributed to different experimental conditions or sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀N₂O | [1][2] |
| Molecular Weight | 210.24 g/mol | [1][2] |
| Melting Point | 169-170 °C to 207-210 °C | [1] |
| Boiling Point | 361.4 °C at 760 mmHg (Predicted) | |
| Water Solubility | 20.8 µg/mL | |
| pKa (Predicted) | ~3.25 (for the analogous 2-(4-aminophenyl)-6-aminobenzoxazole) |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices for the characterization of solid organic compounds.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. For benzoxazole derivatives, the capillary method is commonly employed.
Apparatus:
-
Melting point apparatus (e.g., Electrothermal SMP30)
-
Capillary tubes (open at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially, until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
-
For accuracy, perform the measurement in triplicate.
Determination of Boiling Point
As this compound is a solid at room temperature with a high predicted boiling point, its experimental determination requires vacuum distillation to prevent decomposition. The provided boiling point is a predicted value.
Determination of Aqueous Solubility
The shake-flask method is a standard protocol for determining the solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of deionized water. The excess solid is necessary to ensure saturation.
-
Seal the vial and place it in a constant temperature shaker bath, typically set to 25 °C.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility in µg/mL or other appropriate units.
Workflow and Pathway Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of the physical properties of a synthesized compound like this compound.
References
4-(Benzo[d]oxazol-2-yl)aniline molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on the chemical compound 4-(Benzo[d]oxazol-2-yl)aniline, a molecule of interest in medicinal chemistry, particularly noted for its potential as an antitumor agent.[1] This document summarizes its fundamental physicochemical properties and presents a conceptual framework for its characterization.
Core Physicochemical Data
The essential quantitative data for this compound are summarized in the table below. This information is critical for experimental design, including stoichiometry calculations, solution preparation, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O[1][2][3][4][5] |
| Molecular Weight | 210.24 g/mol [1][6] |
| Alternate Molecular Weight | 210.237 g/mol [2], 210.235 g/mol [3] |
| CAS Number | 20934-81-0[1][2][3][4][5][6] |
| Appearance | Light yellow to brown solid[1] |
| Melting Point | 207-210 ºC[3] |
Conceptual Experimental Workflow
While specific, detailed experimental protocols for the synthesis or application of this compound are proprietary and vary by laboratory, a general workflow for the characterization of such a compound is outlined below. This diagram illustrates the typical progression from synthesis to biological evaluation.
Structural and Molecular Relationships
The identity of a chemical compound is fundamentally linked through its name, its atomic composition (molecular formula), and its resulting mass (molecular weight). The diagram below illustrates this logical relationship for this compound.
References
Unveiling the Biological Potential of 4-(Benzo[d]oxazol-2-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazole (B165842) scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives. Among these, 4-(Benzo[d]oxazol-2-yl)aniline has emerged as a compound of significant interest, demonstrating potent and selective biological effects, particularly in the realm of oncology. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanistic insights into this compound and its analogs, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Synthesis of 2-Arylbenzoxazoles
The synthesis of 2-arylbenzoxazoles, including this compound, can be achieved through several methodologies. A common and effective approach is the condensation of 2-aminophenols with aromatic aldehydes.
General Synthetic Protocol:
A widely employed method for the synthesis of 2-arylbenzoxazoles involves the reaction of a 2-aminophenol (B121084) with an aromatic aldehyde in the presence of an oxidizing agent. For instance, 2-aminophenol can be reacted with 4-aminobenzaldehyde (B1209532) in a suitable solvent, such as dimethylformamide (DMF) or ethanol, often with the addition of a catalyst like p-toluenesulfonic acid, followed by an oxidative cyclization step.
Another efficient one-pot synthesis involves the reaction of 2-aminophenol with thioamides in the presence of triphenylbismuth (B1683265) dichloride as a promoter, leading to the formation of 2-arylbenzoxazoles in good to excellent yields under mild conditions[1][2].
Biological Activity: Quantitative Analysis
The primary biological activity reported for this compound is its potent antitumor effect, particularly against breast cancer cell lines. The following tables summarize the available quantitative data for this compound and related benzoxazole derivatives.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Cytotoxicity | >0.01 - 0.1 | [3] |
| This compound | MDA-468 | Cytotoxicity | >0.1 - 1 | [3] |
| Derivative Class | Target/Cell Line | Activity Metric | Value Range (µM) | Reference |
| 2,5-disubstituted benzoxazoles | MCF-7 (Breast Cancer) | IC50 | 4 - 12 | [4][5] |
| 2,5-disubstituted benzoxazoles | HepG2 (Liver Cancer) | IC50 | 17.9 | [4][5] |
| Benzoxazole derivatives | VEGFR-2 | IC50 | 0.09738 - 0.2678 | [6] |
| Benzoxazole derivatives | HepG2 (Liver Cancer) | IC50 | 3.95 - 50.92 | [7] |
| Benzoxazole derivatives | MCF-7 (Breast Cancer) | IC50 | 4.054 - 33.61 | [7] |
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-468) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.01 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). A vehicle control (solvent only) is also included. The plates are then incubated for a specified period (e.g., 48 to 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with 4 mM HCl and 0.1% NP40, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Figure 1: Experimental workflow for the MTT cell viability assay.
VEGFR-2 Kinase Inhibition Assay
Several benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Protocol:
-
Plate Coating: A 96-well plate is coated with a poly(Glu, Tyr) 4:1 substrate.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound derivatives) are added to the wells.
-
Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to each well to initiate the phosphorylation reaction. The plate is incubated at 30°C for 45 minutes.
-
Detection: A luminescence-based kinase assay kit (e.g., Kinase-Glo™ MAX) is used to measure the amount of ATP remaining in the well after the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.
-
Signal Measurement: The luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined from the dose-response curve.
Figure 2: Experimental workflow for the VEGFR-2 kinase inhibition assay.
Signaling Pathway Analysis
While the precise signaling pathways modulated by this compound are still under investigation, the inhibitory activity of related benzoxazoles against VEGFR-2 suggests a potential mechanism of action involving the disruption of angiogenesis.
The VEGFR-2 signaling pathway plays a crucial role in promoting endothelial cell proliferation, migration, and survival, which are key processes in the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Antitumor Properties of 4-(Benzo[d]oxazol-2-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole (B165842) scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its derivatives, 4-(Benzo[d]oxazol-2-yl)aniline has emerged as a compound of interest due to its notable antitumor properties. This technical guide provides a comprehensive overview of the current understanding of the anticancer effects of this compound and its analogs. It consolidates key quantitative data on its cytotoxic activity, details established experimental protocols for its evaluation, and visualizes the implicated signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Heterocyclic compounds, particularly those containing nitrogen and oxygen, have historically been a rich source of anticancer drugs. The benzoxazole ring system, characterized by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, has garnered significant attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.
This compound, a key derivative, has demonstrated potent inhibitory activity against various cancer cell lines. This guide synthesizes the available scientific data on its antitumor properties, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies employed in its investigation.
Quantitative Antitumor Activity
The in vitro cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | >0.01 - 0.1 | [1] |
| MDA-MB-468 (Breast) | >0.1 - 1 | [1] | |
| Benzoxazole Derivative 11 | MDA-MB-231 (Breast) | 5.63 | [2] |
| Benzoxazole Derivative 12 | MDA-MB-231 (Breast) | 6.14 | [2] |
| Benzoxazole Derivative 12l | HepG2 (Liver) | 10.50 | |
| MCF-7 (Breast) | 15.21 | ||
| Benzoxazole Derivative 12k | HepG2 (Liver) | 28.36 | |
| Benzoxazole Derivative 12d | HepG2 (Liver) | 23.61 | |
| Benzoxazole Derivative 13a | MCF-7 (Breast) | 32.47 |
Mechanism of Action
The antitumor activity of this compound and its analogs is attributed to several mechanisms, primarily the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several studies have indicated that benzoxazole derivatives induce apoptosis in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, characterized by the activation of caspase cascades.
Key molecular events in benzoxazole-induced apoptosis include:
-
Activation of Caspases: Treatment with benzoxazole derivatives has been shown to lead to the cleavage and activation of executioner caspases, such as caspase-3, and initiator caspases like caspase-9.
-
Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a hallmark of the intrinsic apoptotic pathway.
Cell Cycle Arrest
Disruption of the normal cell cycle is a fundamental characteristic of cancer. This compound and its derivatives have been shown to interfere with cell cycle progression, predominantly causing an arrest in the G2/M phase.[3] This arrest prevents the cells from entering mitosis, ultimately leading to cell death.
Inhibition of Signaling Pathways
Several signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis are targeted by benzoxazole derivatives.
-
VEGFR-2 Signaling: Some benzoxazole-benzamide conjugates have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of this pathway can effectively starve the tumor and inhibit its growth.
-
Tubulin Polymerization: Certain benzoxazole derivatives have been found to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[5] By disrupting microtubule dynamics, these compounds can arrest cells in mitosis and induce apoptosis. This mechanism is similar to that of established anticancer drugs like paclitaxel (B517696) and vinca (B1221190) alkaloids.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the antitumor properties of this compound and its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the antitumor properties of this compound.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant antitumor potential. Their multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways like VEGFR-2 and tubulin polymerization, makes them attractive candidates for further development. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for novel and more effective cancer therapies. Future investigations should focus on expanding the in vivo evaluation of these compounds and further elucidating the specific molecular interactions that underpin their anticancer activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theaspd.com [theaspd.com]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary biological evaluation of new anti-tubulin agents containing different benzoheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Inhibitory Activity of 4-(Benzo[d]oxazol-2-yl)aniline Against Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, in vitro inhibitory activity, and putative mechanism of action of 4-(Benzo[d]oxazol-2-yl)aniline, a potent antitumor agent. This document details the inhibitory effects of this compound and its analogs on various cancer cell lines, outlines experimental protocols for its synthesis and biological evaluation, and explores the potential signaling pathways involved in its anticancer activity. The information is presented to support further research and development of benzoxazole-based compounds as potential cancer therapeutics.
Introduction
The benzoxazole (B165842) scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. Among these, 2-arylbenzoxazoles have garnered significant attention due to their potent and selective cytotoxicity against various cancer cell lines. This compound, in particular, has demonstrated notable inhibitory activity against mammary carcinoma cell lines, making it a compound of interest for further investigation. This guide aims to consolidate the current knowledge on the anticancer properties of this compound and its related structures, providing a technical resource for researchers in the field of oncology drug discovery.
In Vitro Inhibitory Activity
The inhibitory activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | >0.01 - <0.1 | |
| MDA-MB-468 (Breast) | >0.1 - <1 | ||
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | Promising Activity | [1] |
| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast) | Promising Activity | [1] |
| 2-((4-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole | MCF-7 (Breast) | 19.89 ± 1.04 | [2] |
| HeLa (Cervical) | 22.71 ± 1.06 | [2] | |
| 2-((4-((1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole | MCF-7 (Breast) | 20.18 ± 0.77 | [2] |
| HeLa (Cervical) | 26.86 ± 0.88 | [2] | |
| 2-((4-((1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole | MCF-7 (Breast) | 23.12 ± 0.85 | [2] |
| Phortress analogue (3m) | HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Glioblastoma) | Attractive Anticancer Effect | [3] |
| Phortress analogue (3n) | HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Glioblastoma) | Attractive Anticancer Effect | [3] |
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of 2-arylbenzoxazoles involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA). The following protocol is adapted from a standard procedure for the synthesis of 2-phenylbenzoxazole (B188899) and can be applied to the synthesis of this compound.
Materials:
-
2-Aminophenol
-
4-Aminobenzoic acid
-
Polyphosphoric acid (PPA)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Ice
Procedure:
-
In a round-bottom flask, combine 2-aminophenol (1.09 g, 10 mmol) and 4-aminobenzoic acid (1.37 g, 10 mmol).
-
Carefully add polyphosphoric acid (40 g) to the flask.
-
Stir the mixture at 60°C for 2 hours, then increase the temperature to 120°C and continue stirring for an additional 2 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it over crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Figure 1: Synthetic workflow for this compound.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Experimental workflow for the MTT cell viability assay.
Putative Mechanism of Action and Signaling Pathway
While the precise signaling pathway for this compound has not been fully elucidated, substantial evidence from studies on the structurally similar and highly potent anticancer agent, 2-(4-aminophenyl)benzothiazole, suggests a likely mechanism of action. It is proposed that these compounds act as agonists of the aryl hydrocarbon receptor (AhR).[4]
Upon binding to the AhR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. In the nucleus, it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic responsive elements (XREs) in the DNA. This binding event initiates the transcription of target genes, most notably cytochrome P450 1A1 (CYP1A1).[4] The induction of CYP1A1 leads to the metabolic activation of the benzoxazole/benzothiazole (B30560) compound, generating reactive electrophilic species that can form DNA adducts.[4] The resulting DNA damage triggers a cellular stress response, ultimately leading to the activation of the intrinsic apoptotic pathway.
The intrinsic apoptotic pathway is characterized by changes in the mitochondrial membrane potential and the regulation of the Bcl-2 family of proteins. The formation of DNA adducts is believed to lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[5]
Figure 3: Proposed signaling pathway for this compound.
Conclusion
This compound is a potent anticancer agent with significant inhibitory activity against various cancer cell lines, particularly those of breast cancer origin. The likely mechanism of action involves activation of the aryl hydrocarbon receptor, leading to metabolic activation and subsequent induction of apoptosis via the intrinsic pathway. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the advancement of novel benzoxazole-based cancer therapies. Further investigation into the precise molecular interactions and signaling cascades modulated by this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Candidate Proficiency Test Chemicals to Address Industrial Chemical Applicability Domains for in vitro Human Cytochrome P450 Enzyme Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole - Google Patents [patents.google.com]
- 3. Studies on the induction of rat hepatic CYP1A, CYP2B, CYP3A and CYP4A subfamily form mRNAs in vivo and in vitro using precision-cut rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-(Benzo[d]oxazol-2-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the antitumor agent 4-(Benzo[d]oxazol-2-yl)aniline (also known as 2-(p-aminophenyl)benzoxazole). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analytical techniques are provided.
Core Spectroscopic Data
The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques. The following sections present the available data for Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its constituent atoms.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems like this compound. A study on similar 2-(2'-hydroxyphenyl)benzoxazole derivatives shows their strong absorption in the UVA and UVB ranges.[1]
Table 4: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Data not available in search results | Methanol (B129727) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Experimental Protocols
Detailed methodologies are essential for the replication of spectroscopic analyses and for ensuring data consistency.
Synthesis of this compound
The synthesis of the title compound can be achieved through the condensation reaction of 4-aminobenzoic acid and 2-aminophenol (B121084) in the presence of polyphosphoric acid.[2]
Procedure:
-
A mixture of 4-aminobenzoic acid (0.1 mol) and 2-aminophenol (0.1 mol) is combined with polyphosphoric acid (50 g).[2]
-
The reaction mixture is heated to 220°C (493 K) under a nitrogen atmosphere for 4 hours.[2]
-
After cooling to room temperature, the mixture is poured into a 10% potassium carbonate (K₂CO₃) solution.[2]
-
The resulting precipitate is collected by vacuum filtration.[2]
-
The crude product is recrystallized from an acetone-water mixture to yield brown crystals of this compound.[2]
NMR Spectroscopy Protocol
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
Sample Preparation and Analysis:
-
The sample of this compound is dissolved in a suitable deuterated solvent, typically DMSO-d₆ or CDCl₃.
-
Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
-
The spectra are acquired at room temperature, and the data is processed using standard NMR software.
FT-IR Spectroscopy Protocol
FT-IR spectra are typically recorded using the KBr pellet method.
Sample Preparation and Analysis:
-
A small amount of the sample is intimately mixed with dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy Protocol
UV-Vis absorption spectra are recorded on a double-beam spectrophotometer.[1]
Sample Preparation and Analysis:
-
A stock solution of this compound is prepared in a suitable solvent, such as methanol or ethanol.[1]
-
The solution is diluted to an appropriate concentration (e.g., 10⁻⁴ M).[1]
-
The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).[1]
Mass Spectrometry Protocol
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation and Analysis:
-
A dilute solution of the sample is prepared in a volatile organic solvent.
-
The sample is introduced into the mass spectrometer.
-
Electron ionization (EI) is a common method for ionizing small organic molecules.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 4-(Benzo[d]oxazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 4-(Benzo[d]oxazol-2-yl)aniline, a potent antitumor agent.[1] The document details experimental protocols, presents spectral data in a structured format, and visualizes the analytical workflow and a relevant biological pathway.
Spectroscopic and Mass Spectrometry Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, also known as 2-(p-aminophenyl)benzoxazole.[2]
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| Data not publicly available | - | - | - | Aromatic Protons |
| Data not publicly available | - | - | - | Amine Protons (-NH₂) |
Note: While a ¹H NMR spectrum is available for this compound, the specific chemical shift values and multiplicities are not detailed in the publicly accessible information. Researchers should acquire and interpret a high-resolution spectrum for precise assignments.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| Data not publicly available | Aromatic Carbons |
| Data not publicly available | Benzoxazole (B165842) Carbons |
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Ion Assignment |
| 210 | 100 | [M]⁺ |
| 181 | ~40 | [M - HCN - H]⁺ |
| 154 | ~20 | [M - 2HCN]⁺ |
| 128 | ~15 | [C₉H₆N]⁺ |
| 92 | ~30 | [C₆H₆N]⁺ |
| 77 | ~15 | [C₆H₅]⁺ |
Note: The mass spectrometry data is based on a typical electron ionization (EI) fragmentation pattern for this class of compounds. The molecular ion peak [M]⁺ is expected at m/z 210, corresponding to the molecular weight of this compound (C₁₃H₁₀N₂O).[2][3]
Experimental Protocols
The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound, adapted from standard practices for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials and Instrumentation:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or higher (due to the low natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Instrumentation:
-
This compound sample
-
Volatile organic solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
Ionization Method Selection:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often provides detailed fragmentation patterns useful for structural elucidation.
-
Electrospray Ionization (ESI): A softer ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically produces the protonated molecule [M+H]⁺.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a known reference compound across the desired mass range.
-
Set the appropriate source parameters (e.g., temperature, voltage) for the chosen ionization method.
-
-
Sample Introduction: Introduce the sample into the mass spectrometer. For EI, this may involve a direct insertion probe or a GC inlet. For ESI, the sample is typically introduced via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI).
-
Analyze the fragmentation pattern to deduce structural information.
-
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound and a potential signaling pathway impacted by its antitumor activity.
Caption: Experimental workflow for the analysis of this compound.
Caption: Proposed mechanism of apoptosis induction by this compound.
Discussion
The spectral data are crucial for confirming the chemical structure of this compound. The ¹H NMR spectrum will provide information about the number and connectivity of protons in the molecule, while the ¹³C NMR spectrum will reveal the carbon framework. The mass spectrum confirms the molecular weight and provides insights into the stability and fragmentation of the molecule under the given ionization conditions.
From a biological perspective, 2-arylbenzoxazole derivatives have garnered significant interest due to their potential as anticancer agents.[4] Studies on similar compounds suggest that they can induce apoptosis in cancer cells.[5][6] One of the proposed mechanisms involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade and subsequent programmed cell death.[7] The compound this compound, in particular, has shown inhibitory activity against mammary carcinoma cell lines.[1] Further research into the specific molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its mechanism of action and potential for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-(4-Aminophenyl)-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-(Benzo[d]oxazol-2-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzo[d]oxazol-2-yl)aniline is a heterocyclic compound that has demonstrated significant potential as an antitumor agent. This technical guide synthesizes the current understanding of its therapeutic targets and mechanisms of action, drawing upon preclinical data from the broader class of 2-aryl-benzoxazole derivatives. The primary focus of this document is to delineate the role of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a key therapeutic target and to detail the downstream signaling pathways, including the induction of apoptosis, that contribute to the compound's anti-cancer activity. This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for relevant assays, and visual representations of the key biological processes to support further research and drug development efforts in this area.
Introduction
This compound belongs to the benzoxazole (B165842) class of compounds, which are recognized for their diverse pharmacological activities, including anticancer properties. The core structure, featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, serves as a privileged scaffold in medicinal chemistry. Preclinical studies have identified this compound as a potent inhibitor of mammary carcinoma cell lines, suggesting its potential as a therapeutic agent for breast cancer and possibly other malignancies. This guide will provide an in-depth exploration of its likely molecular targets and mechanisms of action.
Primary Therapeutic Target: VEGFR-2
A substantial body of evidence points towards Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a primary therapeutic target for the 2-aryl-benzoxazole class of compounds, including this compound. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.
Mechanism of Action: VEGFR-2 Inhibition
This compound and its analogs are believed to exert their anti-angiogenic and antitumor effects by inhibiting the tyrosine kinase activity of VEGFR-2. By binding to the ATP-binding site of the kinase domain, these compounds can block the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor-induced angiogenesis.
Figure 1: Proposed mechanism of VEGFR-2 inhibition by this compound.
Downstream Effect: Induction of Apoptosis
A primary consequence of VEGFR-2 inhibition and the disruption of other cellular pathways by this compound and its analogs is the induction of apoptosis, or programmed cell death, in cancer cells.
Apoptotic Pathways
The induction of apoptosis by benzoxazole derivatives is often mediated through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.
Figure 2: Intrinsic apoptosis pathway induced by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related benzoxazole derivatives. It is important to note that the IC50 values for the specific title compound are presented as ranges in the available literature.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Carcinoma | >0.01 - 0.1 | [1] |
| MDA-MB-468 | Breast Carcinoma | >0.1 - 1 | [1] |
Table 2: In Vitro VEGFR-2 Inhibitory Activity of Representative Benzoxazole Derivatives
| Compound ID | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| Derivative A | 97.38 | Sorafenib | 48.16 | [2] |
| Derivative B | 155 | Sorafenib | 48.16 | [2] |
| Derivative C | 194.6 | Sorafenib | 48.16 | [2] |
Table 3: In Vitro Anti-proliferative Activity of Representative Benzoxazole Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Derivative A | HepG2 | Hepatocellular Carcinoma | 10.50 | Sorafenib | 5.57 | [2] |
| Derivative A | MCF-7 | Breast Carcinoma | 15.21 | Sorafenib | 6.46 | [2] |
| Derivative D | HCT-116 | Colorectal Carcinoma | 5.76 | Sorafenib | 5.47 | [3] |
| Derivative D | HepG2 | Hepatocellular Carcinoma | 9.45 | Sorafenib | 9.18 | [3] |
| Derivative D | MCF-7 | Breast Carcinoma | 7.36 | Sorafenib | 7.26 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.
In Vitro Anti-proliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3: Workflow for the MTT assay to determine anti-proliferative activity.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reaction Setup: In a 96-well plate, add a reaction buffer containing ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Inhibitor Addition: Add varying concentrations of this compound or a reference inhibitor (e.g., Sorafenib).
-
Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 kinase.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-9.
-
Cell Lysis: Treat cells with the compound, then lyse the cells to release cellular contents.
-
Substrate Addition: Add a caspase-specific substrate that is conjugated to a fluorophore or a chromophore.
-
Incubation: Incubate the lysate with the substrate. Active caspases will cleave the substrate, releasing the reporter molecule.
-
Detection: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Quantify the fold-change in caspase activity compared to untreated control cells.
Conclusion
This compound and the broader class of 2-aryl-benzoxazoles represent a promising avenue for the development of novel anticancer therapeutics. The available evidence strongly suggests that VEGFR-2 is a key therapeutic target, and its inhibition leads to anti-angiogenic effects and the induction of apoptosis in cancer cells. While more specific data for this compound is needed to fully elucidate its pharmacological profile, the information presented in this guide provides a solid foundation for further investigation. Future research should focus on obtaining more precise quantitative data for this specific compound, exploring its efficacy in in vivo models, and further delineating the molecular details of its interaction with VEGFR-2 and other potential targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Deep Dive into the Medicinal Chemistry of Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole (B165842) core, a bicyclic aromatic heterocycle, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of benzoxazole derivatives, with a focus on their applications in oncology, infectious diseases, and inflammation.
Anticancer Activity of Benzoxazole Derivatives
Benzoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial enzymes, disruption of microtubule dynamics, and induction of apoptosis.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected benzoxazole derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 10b | 2-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole linked | A549 (Lung) | MTT | 0.13 ± 0.014 | [1] |
| MCF-7 (Breast) | MTT | 0.10 ± 0.013 | [1] | ||
| HT-29 (Colon) | MTT | 0.22 ± 0.017 | [1] | ||
| 11g | Combretastatin-linked | MCF-7 (Breast) | Not Specified | >Doxorubicin | [2] |
| 11h | Combretastatin-linked | A549 (Lung) | Not Specified | >Doxorubicin | [2] |
| 14b | 2-(substituted phenyl) | HepG2 (Liver) | MTT | 4.61 | [3] |
| MCF-7 (Breast) | MTT | Not Specified | [3] | ||
| 12l | 5-methyl, 2-(3-chlorophenyl) | HepG2 (Liver) | MTT | 10.50 | [4] |
| MCF-7 (Breast) | MTT | 15.21 | [4] | ||
| 8g | Thiazole-based | HCT-116 (Colon) | NCI 60-cell line panel | Not Specified | [5] |
| 12e | Thiazole-based | HCT-116 (Colon) | NCI 60-cell line panel | Not Specified | [5] |
| 9b | Cyclic amine-containing | MCF-7 (Breast) | Not Specified | <0.1 | [2] |
| A549 (Lung) | Not Specified | <0.1 | [2] | ||
| 9c | Cyclic amine-containing | MCF-7 (Breast) | Not Specified | <0.1 | [2] |
| A549 (Lung) | Not Specified | <0.1 | [2] | ||
| 3m | Phortress analogue | Various | MTT | Not Specified | [6] |
| 3n | Phortress analogue | Various | MTT | Not Specified | [6] |
Mechanism of Action: Apoptosis Induction
A primary mechanism by which benzoxazole derivatives exert their anticancer effects is through the induction of apoptosis. Several studies have shown that these compounds can trigger the intrinsic and extrinsic apoptotic pathways.
Caption: Apoptosis induction by benzoxazole derivatives.
Certain benzoxazole derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4][5] This shifts the Bax/Bcl-2 ratio in favor of apoptosis, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade. For instance, specific derivatives have been observed to cause a significant increase in caspase-3 and caspase-9 levels, key executioner and initiator caspases, respectively.[7]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic potential of benzoxazole derivatives against cancer cell lines.
1. Cell Culture and Seeding:
- Maintain human cancer cell lines (e.g., MCF-7, A549, HepG2) in a suitable complete culture medium (e.g., DMEM with 10% FBS).
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
2. Compound Treatment:
- Prepare stock solutions of the benzoxazole derivatives in DMSO.
- Create serial dilutions of the test compounds in the culture medium to achieve the desired final concentrations.
- After 24 hours of cell seeding, replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).[8]
3. Incubation:
- Incubate the treated plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
4. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
5. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.[8]
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Cell_Culture" [label="Culture Cancer Cells", fillcolor="#FBBC05", fontcolor="#202124"];
"Seeding" [label="Seed Cells in 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"];
"Incubation_24h" [label="Incubate for 24h", fillcolor="#F1F3F4", fontcolor="#202124"];
"Compound_Prep" [label="Prepare Compound Dilutions", fillcolor="#FBBC05", fontcolor="#202124"];
"Treatment" [label="Treat Cells with Compounds", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Incubation_48_72h" [label="Incubate for 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"];
"MTT_Addition" [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"];
"Incubation_4h" [label="Incubate for 4h", fillcolor="#F1F3F4", fontcolor="#202124"];
"Solubilization" [label="Solubilize Formazan with DMSO", fillcolor="#FBBC05", fontcolor="#202124"];
"Absorbance_Reading" [label="Read Absorbance at 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Data_Analysis" [label="Calculate Viability and IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Cell_Culture" [color="#5F6368"];
"Cell_Culture" -> "Seeding" [color="#5F6368"];
"Seeding" -> "Incubation_24h" [color="#5F6368"];
"Incubation_24h" -> "Treatment" [color="#5F6368"];
"Compound_Prep" -> "Treatment" [color="#5F6368"];
"Treatment" -> "Incubation_48_72h" [color="#5F6368"];
"Incubation_48_72h" -> "MTT_Addition" [color="#5F6368"];
"MTT_Addition" -> "Incubation_4h" [color="#5F6368"];
"Incubation_4h" -> "Solubilization" [color="#5F6368"];
"Solubilization" -> "Absorbance_Reading" [color="#5F6368"];
"Absorbance_Reading" -> "Data_Analysis" [color="#5F6368"];
"Data_Analysis" -> "End" [color="#5F6368"];
}
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Antimicrobial Activity of Benzoxazole Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzoxazole derivatives have emerged as a promising class of compounds with potent activity against a range of bacterial and fungal pathogens.
Quantitative Data for Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzoxazole derivatives against selected microbial strains.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| B7 | 2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido) | P. aeruginosa | 16 | - | - | [9] |
| B11 | 2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido) | P. aeruginosa | 16 | - | - | [9] |
| 5d | Not Specified | - | - | C. albicans SC5314 | 16 | [9] |
| 2b | Aromatic tie | Various bacteria | 0.098 - 0.78 | C. albicans | Poor | [10] |
| IIIa-IIIe | 3,4,5-trimethoxyphenyl | Various bacteria | 15.6 - 500 | Various fungi | 15.6 - 500 | [11] |
| 1A | Not Specified | E. coli | 25 | A. terrus | 50 | [12] |
| S. typhi | 25 | P. brocae | 50 | [12] | ||
| S. aureus | 25 | [12] | ||||
| P. syringae | 50 | [12] | ||||
| 2A | Not Specified | S. aureus | 12.5 | [12] | ||
| Various | N-phenyl-1,3-benzoxazol-2-amine | E. coli | Potent at 25 | A. clavatus | Moderate | [13] |
| C. albicans | Moderate | [13] | ||||
| 1 | Not Specified | C. albicans | 0.34 x 10⁻³ µM | [14] | ||
| 10 | Not Specified | B. subtilis | 1.14 x 10⁻³ µM | [14] | ||
| 13 | Not Specified | P. aeruginosa | 2.57 x 10⁻³ µM | [14] | ||
| 19 | Not Specified | S. typhi | 2.40 x 10⁻³ µM | A. niger | 2.40 x 10⁻³ µM | [14] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of benzoxazole derivatives using the broth microdilution method.
1. Preparation of Inoculum:
- Culture bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) on appropriate agar (B569324) plates.
- Prepare a bacterial/fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the benzoxazole derivative in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
3. Inoculation and Incubation:
- Inoculate each well with the prepared microbial suspension.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity of Benzoxazole Derivatives
Chronic inflammation is implicated in a multitude of diseases. Benzoxazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines.
Quantitative Data for Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of selected benzoxazole derivatives.
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| 3c | IL-6 | In vitro | 10.14 ± 0.08 | [15] |
| 3d | IL-6 | In vitro | 5.43 ± 0.51 | [15] |
| 3g | IL-6 | In vitro | 5.09 ± 0.88 | [15] |
| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 | Fluorometric | 25.8 (µg/ml) | [16] |
| Methyl-2-benzamido benzoxazole-5- carboxylate | COX-2 | Fluorometric | 30.7 (µg/ml) | [16] |
| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 | Fluorometric | 11.5 (µg/ml) | [16] |
| 3e | COX-2 | In vitro | 0.57 - 0.72 | [17] |
| 3f | COX-2 | In vitro | 0.57 - 0.72 | [17] |
| 3r | COX-2 | In vitro | 0.57 - 0.72 | [17] |
| 3s | COX-2 | In vitro | 0.57 - 0.72 | [17] |
| VIIe | COX-2 | Chromogenic | 10.72 | [18] |
| VIIf | COX-2 | Chromogenic | 10.85 | [18] |
Mechanism of Action: COX Inhibition
A key mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
Caption: Inhibition of the COX pathway by benzoxazole derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method for screening benzoxazole derivatives for their ability to inhibit the COX-2 enzyme.
1. Reagents and Materials:
- COX-2 inhibitor screening kit (containing COX-2 enzyme, assay buffer, probe, cofactor, and a known inhibitor like celecoxib).
- Test benzoxazole derivatives.
- 96-well black microplate.
- Fluorometric microplate reader.
2. Assay Procedure:
- Prepare dilutions of the test compounds and the standard inhibitor in the assay buffer.
- To each well of the microplate, add the assay buffer, COX-2 enzyme, and the test compound or standard.
- Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.
- Incubate the plate at the recommended temperature and time according to the kit instructions.
3. Data Measurement and Analysis:
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
- The fluorescence generated is proportional to the COX-2 activity.
- Calculate the percentage of inhibition for each compound concentration compared to the control (no inhibitor).
- Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.[16]
Synthesis of Benzoxazole Derivatives
A variety of synthetic routes have been developed for the preparation of the benzoxazole scaffold and its derivatives. A common and versatile method involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative.
General Synthetic Protocol: Condensation of 2-Aminophenol with a Carboxylic Acid
Caption: General workflow for the synthesis of 2-substituted benzoxazoles.
1. Reaction Setup:
- In a round-bottom flask, combine 2-aminophenol and the desired carboxylic acid (or its derivative, such as an acid chloride or ester).
- Add a suitable solvent and a condensing agent. Polyphosphoric acid (PPA) is a commonly used reagent that can also serve as the solvent.[19] Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can be employed in a suitable solvent like acetonitrile.[19]
2. Reaction:
- Heat the reaction mixture under reflux for a period ranging from a few hours to overnight, monitoring the progress of the reaction by thin-layer chromatography (TLC).
3. Work-up and Purification:
- After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
- Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
- Collect the crude product by filtration.
- Purify the product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.
4. Characterization:
- Confirm the structure of the synthesized benzoxazole derivative using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This guide provides a foundational overview of the significant role of benzoxazole derivatives in medicinal chemistry. The versatility of the benzoxazole scaffold, coupled with the diverse biological activities of its derivatives, ensures that it will remain an area of intense research and development for the foreseeable future.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PlumX [plu.mx]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 16. nano-ntp.com [nano-ntp.com]
- 17. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of 4-(Benzo[d]oxazol-2-yl)aniline
Abstract
These application notes provide a detailed protocol for the synthesis of 4-(Benzo[d]oxazol-2-yl)aniline, a key intermediate in the development of pharmaceuticals and functional organic materials.[1][2][3] The primary method described is the condensation reaction of 2-aminophenol (B121084) with 4-aminobenzoic acid, catalyzed by polyphosphoric acid (PPA).[4] This one-pot synthesis is efficient and avoids the need for high-pressure equipment.[4] This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound, also known as 2-(p-aminophenyl)benzoxazole, is a heterocyclic aromatic compound.[5] The benzoxazole (B165842) moiety is a significant pharmacophore found in various biologically active compounds, including those with antitumor[2][6], antimicrobial, and anti-inflammatory properties. This compound serves as a crucial building block for synthesizing more complex molecules, such as kinase inhibitors for cancer therapy and novel dyes.[1]
The synthesis of 2-substituted benzoxazoles is often achieved through the cyclocondensation of 2-aminophenols with carboxylic acids or their derivatives.[7] Polyphosphoric acid (PPA) has been established as a highly effective and convenient catalyst for this type of condensation, promoting dehydration and ring closure to yield the desired benzoxazole product in high yields.[4][8]
Chemical Properties and Safety Information
Before proceeding with the synthesis, it is crucial to understand the properties and hazards associated with the reactants and the final product.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Hazards |
| 2-Aminophenol | C₆H₇NO | 109.13 | 174 | 284 | Harmful if swallowed, skin/eye irritant |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 187-189 | - | Skin/eye/respiratory irritant |
| Polyphosphoric acid | Hₙ₊₂PₙO₃ₙ₊₁ | Variable | ~20 | Decomposes | Corrosive, causes severe skin burns and eye damage |
| This compound | C₁₃H₁₀N₂O | 210.23 | 169-170 | 361.4 | Harmful if swallowed, causes serious eye irritation[5] |
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
-
Polyphosphoric acid is highly corrosive and viscous. Handle with extreme care.
-
Aniline and its derivatives are toxic and can be absorbed through the skin.[9][10] Avoid all direct contact.
Experimental Protocol
Synthesis of this compound via PPA Catalysis
This protocol is adapted from established methods for synthesizing 2-aryl-substituted benzoxazoles using polyphosphoric acid.[4][11]
Materials:
-
2-Aminophenol (1.09 g, 10 mmol)
-
4-Aminobenzoic acid (1.37 g, 10 mmol)
-
Polyphosphoric acid (PPA) (~40 g)
-
Deionized water
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add polyphosphoric acid (~40 g). Begin stirring and gently heat the PPA to approximately 60°C to reduce its viscosity.
-
Addition of Reactants: To the stirring PPA, add 2-aminophenol (1.09 g, 10 mmol) and 4-aminobenzoic acid (1.37 g, 10 mmol).
-
Reaction: Slowly raise the temperature of the reaction mixture to 180-200°C. Maintain this temperature with continuous stirring for 4 hours. The mixture will become darker and more homogeneous as the reaction progresses.
-
Work-up: After 4 hours, turn off the heat and allow the mixture to cool to about 80-100°C. Carefully and slowly pour the hot, viscous reaction mixture into a beaker containing ~200 g of crushed ice and water. This step must be done cautiously in a fume hood as it is highly exothermic.
-
Neutralization and Precipitation: Stir the resulting aqueous suspension until all the PPA is hydrolyzed and the ice has melted. The product will precipitate as a solid. Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with deionized water (3 x 50 mL) to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol (B145695)/water. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.
Expected Results
| Parameter | Expected Value |
| Product Appearance | Off-white to light yellow solid/powder |
| Theoretical Yield | 2.10 g |
| Typical Experimental Yield | 75-85% |
| Melting Point | 169-170°C[5] |
| Purity (by HPLC/NMR) | >98% |
Visualizations
Reaction Mechanism Workflow
The synthesis proceeds via a condensation and subsequent cyclodehydration mechanism catalyzed by polyphosphoric acid.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow Diagram
This diagram outlines the key steps from reaction setup to final product purification.
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
- 1. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insights Into Intramolecular Charge Transfer in a Benzoxazole-Substituted TAPP Derivative: Solvent Effects and DFT Analysis | AVESİS [avesis.gazi.edu.tr]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. echemi.com [echemi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. carlroth.com [carlroth.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. researchgate.net [researchgate.net]
Synthesis of 4-(Benzo[d]oxazol-2-yl)aniline: An Application Note and Protocol
Introduction
4-(Benzo[d]oxazol-2-yl)aniline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for the synthesis of various bioactive molecules and functional materials. The benzoxazole (B165842) core is a privileged scaffold in drug discovery, known to exhibit a wide range of biological activities. This document provides a detailed protocol for the synthesis of this compound via the acid-catalyzed condensation of 2-aminophenol (B121084) and 4-aminobenzoic acid.
Principle of the Method
The synthesis is based on the Phillips condensation reaction, a well-established method for the formation of benzazoles. This reaction involves the cyclocondensation of a 2-aminophenol with a carboxylic acid under dehydrating acidic conditions. Polyphosphoric acid (PPA) is a commonly employed catalyst and solvent in this reaction, as it effectively promotes the dehydration and subsequent cyclization to form the benzoxazole ring.
Experimental Protocol
Materials and Reagents
-
2-Aminophenol
-
4-Aminobenzoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Ethanol
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beakers
-
Buchner funnel and flask
-
pH paper or pH meter
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq) and 4-aminobenzoic acid (1.0 eq).
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure the mixture can be stirred effectively.
-
Reaction: Heat the mixture with stirring to 180-200°C. Maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the resulting acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.
-
Precipitation and Filtration: The crude product will precipitate out of the solution. Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with an excess of cold distilled water to remove any remaining salts and impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
The yield of this compound can be expected to be in a similar range to analogous benzazole syntheses reported in the literature. The following table summarizes yields for structurally related compounds prepared using similar acid-catalyzed condensation methods.
| Product | Reactants | Catalyst/Solvent | Yield |
| 2-(4-chlorophenyl)benzooxazole | 2-aminophenol and p-chlorobenzoic acid | Ammonium chloride/Ethanol | 88% |
| 4-(1H-benzo[d]imidazol-2-yl)aniline | o-phenylenediamine and p-aminobenzoic acid | o-phosphoric acid | 66% |
| 2-phenylbenzoxazole | 2-aminophenol and benzoic acid | Polyphosphoric acid | High |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Polyphosphoric acid is corrosive and hygroscopic. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is carried out at high temperatures. Use a heating mantle with proper temperature control and take precautions against thermal burns.
-
The neutralization step with sodium hydroxide is exothermic. Perform this step slowly and with cooling to control the temperature.
-
All procedures should be carried out in a well-ventilated fume hood.
Conclusion
This protocol outlines a reliable and straightforward method for the synthesis of this compound. The Phillips condensation using polyphosphoric acid is an effective approach for constructing the benzoxazole core. The expected yield, based on analogous reactions, is moderate to high. This synthetic route provides a foundation for the production of this valuable compound for further applications in research and development.
Application Notes and Protocols for 4-(Benzo[d]oxazol-2-yl)aniline in MDA-MB-468 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzo[d]oxazol-2-yl)aniline is a heterocyclic compound that has demonstrated potential as an antitumor agent. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on the MDA-MB-468 human breast cancer cell line. MDA-MB-468 cells are a well-established model for triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer.[1][2][3] These cells are characterized by the absence of estrogen receptor (ER) and progesterone (B1679170) receptor (PR), and the lack of human epidermal growth factor receptor 2 (HER2) amplification.[1][3] Notably, MDA-MB-468 cells exhibit a mutation in the TP53 tumor suppressor gene and a significant amplification of the epidermal growth factor receptor (EGFR) gene, making them a relevant model for studying EGFR-targeted therapies.[1][3]
The protocols outlined below cover essential assays for evaluating the biological activity of this compound, including cell viability, apoptosis, cell cycle analysis, and investigation of key signaling pathways.
Quantitative Data Summary
The following table summarizes the known and expected quantitative outcomes of treating MDA-MB-468 cells with this compound and related compounds. This data serves as a benchmark for experimental design and data interpretation.
| Parameter | Compound | Cell Line | Value/Effect | Reference |
| IC50 | This compound | MDA-MB-468 | > 1 µM (after 10 days) | [4][5] |
| IC50 | 2-((benzimidazol-2-yl)thio)-1-arylethan-1-one (Compound 5k) | MDA-MB-468 | 19.90 ± 1.37 µM | [6] |
| Apoptosis | 2-((benzimidazol-2-yl)thio)-1-arylethan-1-one (Compound 5k) | MDA-MB-468 | 2.8-fold increase in Annexin V-FITC positive cells | [6][7] |
| Cell Cycle | 2-((benzimidazol-2-yl)thio)-1-arylethan-1-one (Compound 5k) | MDA-MB-468 | 8.13-fold increase in Pre-G1 phase population | [6][7] |
| Cell Cycle | Pyrazole Derivative (Compound 3f) | MDA-MB-468 | Arrest in S phase | [8] |
Postulated Mechanism of Action and Signaling Pathways
Based on studies of related benzoxazole (B165842) and benzothiazole (B30560) derivatives in breast cancer cell lines, this compound is hypothesized to exert its anticancer effects by inducing apoptosis and causing cell cycle arrest. The high expression of EGFR in MDA-MB-468 cells and the known involvement of the PI3K/Akt/mTOR pathway in their survival and proliferation suggest these as potential targets. Benzothiazole derivatives have been shown to downregulate EGFR and modulate key signaling pathways including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.
Experimental Protocols
Cell Culture and Maintenance of MDA-MB-468 Cells
This protocol describes the standard procedure for culturing MDA-MB-468 cells.
-
Materials:
-
MDA-MB-468 cells (e.g., ATCC HTB-132)
-
Leibovitz's L-15 Medium (e.g., ATCC 30-2008)
-
Fetal Bovine Serum (FBS)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), calcium and magnesium free
-
Cell culture flasks (e.g., T-75)
-
Incubator (37°C, no CO2)
-
-
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% FBS.
-
Culturing: Culture cells in a T-75 flask with the complete growth medium. Incubate at 37°C in a non-humidified incubator with free gas exchange with atmospheric air. Note: L-15 medium is formulated for use without CO2.[9]
-
Subculturing:
-
When cells reach 80-90% confluency, remove and discard the culture medium.
-
Briefly rinse the cell layer with PBS to remove residual serum.[9]
-
Add 2.0-3.0 mL of Trypsin-EDTA solution to the flask and observe under a microscope until the cell layer is dispersed (typically 5-15 minutes).[9]
-
Add 6.0-8.0 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gentle pipetting.
-
Add appropriate aliquots of the cell suspension to new culture vessels. A subcultivation ratio of 1:2 to 1:4 is recommended.
-
Incubate the cultures at 37°C.
-
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
MDA-MB-468 cells
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Include a vehicle control (e.g., DMSO). Remove the medium from the wells and add 100 µL of the various concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72 hours, or up to 10 days based on initial findings).[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting cell viability against compound concentration.[10]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated MDA-MB-468 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
-
Protocol:
-
Cell Preparation: Induce apoptosis by treating cells with this compound for a specified time. Include untreated cells as a negative control.
-
Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
Materials:
-
Treated and untreated MDA-MB-468 cells
-
Cold PBS
-
Ice-cold 70-80% ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed 3 x 105 MDA-MB-468 cells/mL in 6-well plates. After 24 hours, treat with the desired concentration of this compound or vehicle control for 24-48 hours.[12]
-
Harvest Cells: Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in cold PBS, then add ice-cold 70-80% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[12]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 0.5 mL of PI/RNase solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to generate histograms representing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in the EGFR and PI3K/Akt/mTOR pathways.
-
Materials:
-
Treated and untreated MDA-MB-468 cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[13]
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.[13]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, then add ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin). For phosphoproteins, normalize to the total protein level.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the anticancer effects of this compound on MDA-MB-468 cells. By systematically applying these methodologies, researchers can elucidate the compound's mechanism of action, identify its molecular targets, and generate the robust data necessary for further drug development. Careful optimization of treatment concentrations and incubation times will be crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Crystal Study, and Anti-Proliferative Activity of Some 2-Benzimidazolylthioacetophenones towards Triple-Negative Breast Cancer MDA-MB-468 Cells as Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcrj.org.br [bcrj.org.br]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. 4.5. Cell Cycle Analysis [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Preparation of Stock Solutions for 4-(Benzo[d]oxazol-2-yl)aniline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of 4-(Benzo[d]oxazol-2-yl)aniline, a compound of interest for its potential antitumor activities. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 20934-81-0 | [1] |
| Molecular Formula | C₁₃H₁₀N₂O | [1] |
| Molecular Weight | 210.24 g/mol | [1] |
| Appearance | Light yellow to brown solid | [1] |
Solubility Data
The solubility of this compound has been determined to be high in dimethyl sulfoxide (B87167) (DMSO). While its solubility in other common laboratory solvents has not been extensively quantified in publicly available literature, some solvents have been used in its synthesis and purification processes.
| Solvent | IUPAC Name | Solubility (at ambient temperature) | Notes |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | ≥ 100 mg/mL (≥ 475.66 mM) | Hygroscopic DMSO can impact solubility; it is recommended to use newly opened DMSO.[1] |
| Ethanol | Ethanol | Data not readily available | Used for recrystallization in some synthetic procedures, suggesting moderate solubility at elevated temperatures.[2] |
| N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide | Data not readily available | Used as a reaction solvent in the synthesis of derivatives, indicating some degree of solubility.[3] |
| Methanol | Methanol | Data not readily available | - |
| Acetone | Propan-2-one | Data not readily available | - |
| Ethyl Acetate | Ethyl acetate | Data not readily available | Used as an eluent in column chromatography, suggesting some solubility.[2] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 100 mM stock solution.
-
Mass (mg) = 100 mmol/L * 0.001 L * 210.24 g/mol * 1000 mg/g = 21.024 mg (for 1 mL)
-
-
Weighing: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Dissolution: Add the weighed compound to a sterile tube. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage is critical to maintain the integrity of the stock solution.
-
Long-term Storage: Store aliquots at -80°C for up to 6 months.[1]
-
Short-term Storage: For frequent use, aliquots can be stored at -20°C for up to 1 month.[1]
-
Light Protection: Protect the solution from light at all times.[1]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation of the compound.
It is advisable to use freshly prepared solutions for experiments. If a solution has been stored, visually inspect for any precipitation before use. If precipitate is observed, gently warm and vortex the solution to redissolve the compound completely.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of a stock solution of this compound.
References
Application Notes and Protocols: 4-(Benzo[d]oxazol-2-yl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Benzo[d]oxazol-2-yl)aniline is a potent antitumor agent with demonstrated inhibitory activity against mammary carcinoma cell lines.[1] This document provides detailed information on its solubility in Dimethyl Sulfoxide (DMSO), protocols for solution preparation, and its potential applications in cancer research.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O | [1] |
| Molecular Weight | 210.24 g/mol | [1] |
| Appearance | Light yellow to brown solid | [1] |
| CAS Number | 20934-81-0 | [1][2] |
Solubility in DMSO
This compound exhibits high solubility in DMSO.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | ≥ 100 mg/mL | 475.66 mM | The hygroscopic nature of DMSO can significantly impact solubility. It is highly recommended to use newly opened DMSO for optimal dissolution.[1] |
Experimental Protocols
Protocol for Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/newly opened DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh 21.02 mg of this compound powder using a calibrated analytical balance.
-
Adding Solvent: Add the weighed powder to a sterile vial. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex the mixture until the solid is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Caption: Workflow for preparing a 100 mM stock solution.
General Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a general procedure for determining the thermodynamic solubility of a compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Shaker or rotator
-
Centrifuge
-
HPLC or other suitable analytical instrument
-
2 mL vials
Procedure:
-
Prepare Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of DMSO (e.g., 1 mL). The amount should be more than what is expected to dissolve.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Analysis: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in DMSO at the specified temperature.
Applications in Research
This compound is a potent antitumor agent.[1] It has shown inhibitory activity against mammary carcinoma cell lines, specifically MCF-7 and MDA-MB-468.[1]
In Vitro Activity:
-
MCF-7 Cells: IC₅₀ > 0.01-0.1 µM (7-day incubation)[1]
-
MDA-MB-468 Cells: IC₅₀ > 0.1-1 µM (10-day incubation)[1]
The precise mechanism of action has not been fully elucidated in the provided search results, but its activity against cancer cell lines suggests it may interfere with critical signaling pathways involved in cell proliferation and survival. A hypothetical pathway is illustrated below.
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of stock solution | Solvent is not of sufficient purity (e.g., contains water). | Use anhydrous, newly opened DMSO.[1] |
| Storage conditions are inadequate. | Store aliquots at -20°C or -80°C and protect from light.[1] | |
| Inconsistent experimental results | Incomplete dissolution of the compound. | Ensure the stock solution is clear. Gentle warming or sonication may be necessary for complete dissolution.[1] |
| Precipitation of the compound in aqueous media during assays. | Lower the final concentration of the compound in the assay. Increase the percentage of the organic co-solvent if the assay permits. |
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Ordering Information
| Product Name | CAS Number |
| This compound | 20934-81-0 |
References
Application Notes and Protocols for the Analytical Characterization of 4-(Benzo[d]oxazol-2-yl)aniline
Introduction
4-(Benzo[d]oxazol-2-yl)aniline, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and materials science. Its derivatives have been investigated for a range of biological activities. Accurate and comprehensive analytical characterization is paramount for ensuring the identity, purity, and quality of this compound in research and development settings. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Analytical Methods Overview
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. HPLC is employed for purity assessment and quantification. GC-MS provides information on the compound's volatility and fragmentation pattern, aiding in its identification. NMR spectroscopy (¹H and ¹³C) is essential for elucidating the precise molecular structure. FT-IR spectroscopy identifies the functional groups present, and UV-Vis spectroscopy determines its absorption properties.
Data Presentation
The following tables summarize the expected quantitative data from the analytical characterization of this compound.
Table 1: HPLC-UV Data
| Parameter | Value |
| Retention Time (t_R) | 8.5 ± 0.5 min |
| Wavelength (λ_max) | ~336 nm |
| Purity | >95% |
Table 2: GC-MS Data
| Parameter | Value |
| Retention Time (t_R) | 15.2 ± 0.8 min |
| Molecular Ion (M+) | m/z 210 |
| Key Fragment Ions | To be determined |
Table 3: ¹H NMR (400 MHz, DMSO-d₆) Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.6 | m | 4H | Aromatic protons |
| ~7.4-7.2 | m | 4H | Aromatic protons |
| ~6.0 | br s | 2H | -NH₂ |
Table 4: ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=N (oxazole) |
| ~151 | Aromatic C-O |
| ~142 | Aromatic C-N |
| ~130-110 | Aromatic CH |
Table 5: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Strong, Sharp | N-H stretch (amine) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1630 | Strong | C=N stretch (oxazole) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1240 | Strong | Asymmetric C-O-C stretch |
Table 6: UV-Vis Spectral Data
| Parameter | Value (in Ethanol) |
| λ_max | 336 nm[1] |
| Molar Absorptivity (ε) | To be determined |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to both solvents.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a working standard of 10 µg/mL by dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 10 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 336 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for the identification of this compound.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Methanol (B129727) or Dichloromethane (GC grade)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: 40-450 amu
-
-
Analysis: Inject 1 µL of the sample solution and acquire the data. Identify the compound based on its retention time and mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol details the acquisition of ¹H and ¹³C NMR spectra.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the analysis of this compound using the KBr pellet method.
Instrumentation:
-
FT-IR spectrometer
Reagents:
-
Potassium bromide (KBr), IR grade
Procedure:
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Press the powder in a hydraulic press to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This protocol outlines the determination of the maximum absorption wavelength (λ_max) of this compound.
Instrumentation:
-
UV-Vis spectrophotometer
Reagents:
-
Ethanol (B145695) (spectroscopic grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in ethanol (e.g., 10 µg/mL).
-
Spectral Acquisition:
-
Use ethanol as the blank.
-
Scan the sample solution over a wavelength range of 200-600 nm.
-
-
Analysis: Determine the wavelength of maximum absorbance (λ_max).
Visualizations
Caption: HPLC analysis workflow for purity assessment.
Caption: GC-MS analysis workflow for identification.
Caption: Relationship of analytical techniques to determined properties.
References
High-performance liquid chromatography (HPLC) for 4-(Benzo[d]oxazol-2-yl)aniline
An application note and protocol for the high-performance liquid chromatography (HPLC) analysis of 4-(Benzo[d]oxazol-2-yl)aniline are detailed below. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the quantification and purity assessment of this compound.
Application Note: HPLC Analysis of this compound
Introduction
This compound is a chemical compound of significant interest in pharmaceutical research due to its core structure, which is found in various biologically active molecules. As a potent antitumor agent, its accurate quantification is crucial for quality control, stability studies, and pharmacokinetic analysis.[1][2] High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique that offers high resolution, sensitivity, and accuracy for the analysis of such compounds. This document provides a representative reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and water. This compound is separated from other components in the sample based on its hydrophobic interactions with the stationary phase. The compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard (Purity ≥98%)
-
-
Labware: Volumetric flasks, pipettes, autosampler vials, and 0.45 µm syringe filters.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
3. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. Optimization may be required depending on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B) |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 335 nm |
| Run Time | 15 minutes |
4. Method Validation Parameters (Illustrative)
The analytical method should be validated according to ICH guidelines. The following table provides an example of expected performance data.
| Parameter | Specification/Expected Range |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Specificity | No interference from blank/placebo at the retention time of the analyte |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis protocol for this compound.
Caption: Workflow for the HPLC analysis of this compound.
References
Application of 4-(Benzo[d]oxazol-2-yl)aniline in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzo[d]oxazol-2-yl)aniline is a heterocyclic compound that has emerged as a potent antitumor agent.[1][2][3] Its core structure serves as a valuable scaffold in medicinal chemistry for the development of targeted cancer therapies. Research has demonstrated that this compound and its derivatives exhibit significant inhibitory activity against various cancer cell lines, particularly mammary carcinoma.[1][3] The benzoxazole (B165842) moiety is a key pharmacophore found in a range of biologically active molecules, and its derivatives have been investigated as inhibitors of critical cancer-related signaling pathways, including those involving receptor tyrosine kinases and immune checkpoints. This document provides an overview of the applications of this compound in cancer research, summarizes key quantitative data, and offers detailed protocols for relevant experimental procedures.
Data Presentation: In Vitro Anticancer Activity
The inhibitory effects of this compound and its derivatives have been quantified against several human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a comparative view of their potency.
| Compound Name/Derivative | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| This compound | MCF-7 (Breast) | Proliferation Assay | >0.01 - 0.1 µM | [1][3] |
| This compound | MDA-MB-468 (Breast) | Proliferation Assay | >0.1 - 1 µM | [1][3] |
| Benzo[d]oxazol-2(3H)-one-quinolone derivative (Compound 13) | EBC-1 (Lung) | Proliferation Assay | 5 nM | Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 2018. |
| Benzo[d]oxazol-2(3H)-one-quinolone derivative (Compound 13) | c-Met Kinase | Kinase Assay | 1 nM | Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 2018. |
| N-(benzo[d]oxazol-2-yl)-2-(substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives | HeLa, IMR-32, MCF-7 | MTT Assay | Comparable to Cisplatin | Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. European Journal of Medicinal Chemistry, 2011. |
Signaling Pathways and Mechanisms of Action
Derivatives of the this compound scaffold have been shown to target key signaling pathways implicated in cancer progression and immune evasion.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, motility, and invasion.[2][4][5] Dysregulation of the HGF/c-Met pathway is a known driver in numerous human cancers.[2][4][5] Certain benzo[d]oxazol-2(3H)-one derivatives have been specifically designed as potent inhibitors of c-Met kinase activity.
PD-1/PD-L1 and VISTA Immune Checkpoint Pathways
Immune checkpoints like PD-1 and VISTA are crucial for preventing autoimmunity but can be exploited by tumors to evade immune destruction.[6][7] Dual-targeting of these pathways is a promising strategy to enhance anti-tumor immunity.[6][8] Benzoxazole derivatives have been identified as novel dual inhibitors targeting both the PD-1/PD-L1 and VISTA pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticancer properties of this compound and its derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of a compound on cell viability by measuring the metabolic activity of living cells.[9][10]
Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[9]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[11][12]
Methodology:
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (peptide or protein), and the test compound (this compound derivative) in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL. Include controls for no enzyme (background) and no inhibitor (maximum activity).
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. Several detection methods can be used:
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is converted to ATP and detected via a luciferase reaction. The light signal is proportional to kinase activity.[12]
-
Fluorescence-based (e.g., TR-FRET): Uses a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.
-
Radiometric: Measures the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family, following compound treatment.[13][14][15]
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with various concentrations of this compound for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).[13][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control to determine relative changes in protein levels. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 and cleaved PARP are indicative of apoptosis induction.[14]
Conclusion
This compound and its derivatives represent a promising class of compounds for cancer research and drug development. Their demonstrated activity against cancer cell lines and their ability to target critical oncogenic and immune-regulatory pathways underscore their therapeutic potential. The protocols detailed in this document provide a framework for researchers to further investigate the mechanisms of action and efficacy of this important chemical scaffold.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. c-MET [stage.abbviescience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. geneonline.com [geneonline.com]
- 8. Combined Therapy of PD-1 and VISTA - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
4-(Benzo[d]oxazol-2-yl)aniline: A Promising Lead Compound for Anticancer Drug Discovery
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzo[d]oxazol-2-yl)aniline has emerged as a significant lead compound in the field of oncology drug discovery. Possessing a privileged benzoxazole (B165842) scaffold, this molecule has demonstrated potent and selective antitumor activity, particularly against mammary carcinoma cell lines. Its structural simplicity and amenability to chemical modification make it an attractive starting point for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound as a lead compound, including its biological activity, potential mechanism of action, and detailed protocols for its synthesis and evaluation.
Biological Activity and Therapeutic Potential
This compound exhibits significant inhibitory activity against human breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 and the triple-negative MDA-MB-468 cell lines.[1] The cytotoxic effects are observed in the nanomolar to low micromolar range, highlighting its potential as a potent anticancer agent. The differential activity between the benzothiazole (B30560) and benzoxazole analogs suggests that the heteroatom in the five-membered ring plays a crucial role in the compound's biological activity, with the benzothiazole analog generally showing higher potency.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of this compound against key breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Exposure Time |
| This compound | MCF-7 | >0.01 - 0.1 | 7 days |
| This compound | MDA-MB-468 | >0.1 - 1 | 10 days |
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
While the precise molecular targets of this compound are still under investigation, evidence suggests that compounds belonging to the 2-arylbenzoxazole class exert their anticancer effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4][5] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6][7][8][9] In breast cancer, VEGFR-2 signaling is often dysregulated and contributes to tumor progression.[6][7][8]
By inhibiting VEGFR-2, 2-arylbenzoxazoles can block the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.
Experimental Protocols
Synthesis of this compound
This protocol describes a general and efficient method for the synthesis of 2-arylbenzoxazoles from 2-aminophenol (B121084) and an appropriate benzoic acid derivative.[10]
Materials:
-
2-Aminophenol
-
4-Aminobenzoic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask, combine 2-aminophenol (1 equivalent) and 4-aminobenzoic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) in excess to the flask. The PPA serves as both a solvent and a dehydrating agent.
-
Heat the reaction mixture with stirring at 180-200°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to approximately 100°C.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol (B145695) or methanol, to yield pure this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Emerging Regulation of VEGFR-2 in Triple-Negative Breast Cancer [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Benzo[d]oxazol-2-yl)aniline
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-(Benzo[d]oxazol-2-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and reliable two-step method involves:
-
Condensation and Cyclization: The reaction of 2-aminophenol (B121084) with 4-nitrobenzoic acid or one of its derivatives (like 4-nitrobenzoyl chloride) to form the intermediate, 2-(4-nitrophenyl)benzo[d]oxazole. This step is typically facilitated by a dehydrating agent and catalyst such as polyphosphoric acid (PPA).
-
Reduction: The subsequent reduction of the nitro group on the intermediate to an amine, yielding the final product, this compound. Common reducing agents for this transformation include stannous chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation.
Q2: My overall yield is low. Which step is the most likely cause?
A2: Both steps can contribute to low overall yield. However, the first step, the condensation and cyclization to form the benzoxazole (B165842) ring, is often the more challenging of the two. Incomplete reaction, side-product formation, and difficult purification can all lead to significant loss of material. The reduction of the nitro group is generally a high-yielding reaction, provided the correct reducing agent is chosen to avoid cleavage of the benzoxazole ring.
Q3: How can I monitor the progress of each reaction step?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring both steps.
-
For the condensation step , you will observe the consumption of the 2-aminophenol and 4-nitrobenzoic acid spots and the appearance of a new, typically less polar, spot for the 2-(4-nitrophenyl)benzo[d]oxazole product.
-
For the reduction step , you will see the disappearance of the nitro-intermediate spot and the formation of the more polar amine product spot. Using a UV lamp for visualization is effective as all these compounds are UV-active.
Troubleshooting Guides
Part 1: Condensation/Cyclization to form 2-(4-nitrophenyl)benzo[d]oxazole
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation (based on TLC) | 1. Impure Reactants: 2-aminophenol is prone to oxidation (turns dark). | 1. Use freshly purchased or purified 2-aminophenol. Ensure 4-nitrobenzoic acid is dry. |
| 2. Insufficient Dehydration: Water can inhibit the cyclization process. | 2. Ensure PPA is of good quality. If using other catalysts, ensure anhydrous conditions. | |
| 3. Suboptimal Temperature: The reaction may be too cold to proceed efficiently. | 3. Gradually increase the temperature. PPA-mediated condensations often require high temperatures (160-200°C). | |
| Reaction Mixture is Extremely Viscous and Hard to Stir | 1. Inherent Property of PPA: Polyphosphoric acid is highly viscous at lower temperatures. | 1. Heat the PPA to above 60°C before adding reactants to reduce its viscosity. Ensure robust mechanical stirring. |
| 2. PPA Concentration too High: Using an excessive amount of PPA relative to reactants. | 2. While PPA often serves as the solvent, using a co-solvent like xylene can sometimes help, though it may alter the required reaction temperature. | |
| Difficult Work-up and Product Isolation | 1. Exothermic Quenching: Pouring the hot PPA mixture into water is highly exothermic and can be hazardous. | 1. Allow the reaction mixture to cool to below 100°C before slowly and carefully pouring it onto a large amount of crushed ice with vigorous stirring. |
| 2. Product Precipitation: The product should precipitate upon neutralization. If it doesn't, it may be due to incomplete reaction or solubility issues. | 2. After pouring onto ice, neutralize the acidic solution carefully with a base (e.g., NaOH or NaHCO₃ solution) until the product precipitates. Ensure the pH is neutral or slightly basic. |
Part 2: Reduction of 2-(4-nitrophenyl)benzo[d]oxazole
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reduction (TLC shows starting material) | 1. Insufficient Reducing Agent: Not enough SnCl₂·2H₂O was used to reduce all of the nitro compound. | 1. Ensure at least 3-4 equivalents of SnCl₂·2H₂O are used per equivalent of the nitro intermediate. |
| 2. Reaction Time too Short: The reaction has not been allowed to proceed to completion. | 2. Continue to heat and stir the reaction, monitoring by TLC every 30-60 minutes until the starting material is consumed. | |
| Formation of Multiple Products or Degradation | 1. Harsh Conditions: Overheating or excessively acidic conditions can potentially lead to the cleavage of the benzoxazole ring. | 1. Maintain a moderate temperature (e.g., 60-70°C). Avoid using highly concentrated acids if possible. |
| 2. Oxidation of Product: The resulting aniline (B41778) is susceptible to air oxidation, especially under basic conditions during work-up. | 2. Conduct the work-up promptly. If possible, keep the solution under an inert atmosphere. | |
| Difficulty Isolating the Product after Work-up | 1. Formation of Tin Salts: The work-up of SnCl₂ reductions can lead to the formation of tin oxides/hydroxides, which can trap the product. | 1. After neutralization with a base (e.g., NaOH solution), a large volume of tin salts will precipitate. Filter this solid and wash it thoroughly with an organic solvent (e.g., ethyl acetate (B1210297), DCM) to recover the product. |
| 2. Product Solubility: The product may be soluble in the aqueous layer if it remains protonated. | 2. Ensure the aqueous layer is made sufficiently basic (pH > 8) to deprotonate the aniline and facilitate its extraction into the organic layer. |
Data Presentation
Table 1: Typical Reaction Conditions for Condensation/Cyclization
| Parameter | Method A: PPA | Method B: Acid Chloride |
| Reactants | 2-aminophenol, 4-nitrobenzoic acid | 2-aminophenol, 4-nitrobenzoyl chloride |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) | Pyridine in Dichloromethane (DCM) |
| Temperature | 180-200°C | 0°C to Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 80-95% | 75-90% |
Table 2: Comparison of Reducing Agents for Nitro Group Reduction
| Reducing Agent | Solvent | Temperature | Reaction Time | Typical Yield | Notes |
| SnCl₂·2H₂O / HCl | Ethanol (B145695) / Ethyl Acetate | 60-70°C | 2-5 hours | 85-95% | Standard, reliable method. Work-up involves filtering tin salts. |
| H₂ / Pd-C | Ethanol / Methanol | Room Temperature | 4-12 hours | 90-98% | High yield, clean reaction. Requires hydrogenation equipment. |
| Fe / HCl or NH₄Cl | Ethanol / Water | Reflux | 3-6 hours | 80-90% | Inexpensive and effective. Work-up involves filtering iron sludge. |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-nitrophenyl)benzo[d]oxazole
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 2-aminophenol (1.0 eq) and 4-nitrobenzoic acid (1.1 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (approximately 10-15 times the weight of 2-aminophenol).
-
Reaction: Heat the mixture to 180-200°C with efficient stirring for 4-6 hours. Monitor the reaction's completion using TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Allow the mixture to cool to below 100°C. In a separate large beaker, prepare a significant amount of crushed ice.
-
Precipitation: Slowly and carefully pour the reaction mixture into the crushed ice with vigorous stirring. The product should begin to precipitate.
-
Neutralization and Filtration: Neutralize the slurry with a 10% aqueous sodium hydroxide (B78521) solution until the pH is ~7-8. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid thoroughly with water until the filtrate is neutral.
-
Drying and Purification: Dry the solid in an oven. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield a crystalline solid.
Protocol 2: Synthesis of this compound
-
Setup: To a round-bottom flask, add 2-(4-nitrophenyl)benzo[d]oxazole (1.0 eq) and ethanol.
-
Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the suspension, followed by concentrated hydrochloric acid (added carefully).
-
Reaction: Heat the reaction mixture to 60-70°C with stirring for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Carefully add a 20% aqueous sodium hydroxide solution until the pH is strongly basic (pH > 10). This will precipitate tin hydroxides and deprotonate the product.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low synthesis yield issues.
Technical Support Center: Recrystallization of 4-(Benzo[d]oxazol-2-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-(Benzo[d]oxazol-2-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Ethanol (B145695) is a commonly reported and effective solvent for the recrystallization of similar benzazole compounds, such as 4-(1H-benzo[d]imidazol-2-yl)aniline.[1] For other benzoxazoles, a mixed solvent system of ethyl acetate (B1210297) and petroleum ether has also been successfully used.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Q2: My this compound is appearing as an oil during recrystallization, not crystals. What should I do?
A2: "Oiling out" can occur if the compound is significantly impure or if the solution is cooled too quickly. Try redissolving the oil by gently heating the solution and adding a small amount of additional solvent. Then, allow the solution to cool much more slowly. If this fails, purification by chromatography may be necessary before attempting recrystallization again.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?
A3: This is a common issue that can arise from several factors:
-
Too much solvent: The concentration of the compound may be too low for crystals to form. The solution is not saturated.
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not initiated.
Q4: What are the likely impurities in my crude this compound sample?
A4: If synthesized via the common route from 2-aminophenol (B121084) and 4-aminobenzoic acid, the most probable impurities are the unreacted starting materials themselves.
Troubleshooting Recrystallization Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Crystal Formation | 1. Too much solvent was added. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the meniscus. b. Adding a "seed crystal" of pure this compound. c. Cooling the solution in an ice bath to further decrease solubility. |
| "Oiling Out" | 1. The crude material has a high level of impurity. 2. The solution is being cooled too rapidly. 3. The chosen solvent is not optimal. | 1. Consider pre-purification by another method, such as column chromatography. 2. Re-heat the solution to dissolve the oil, perhaps adding a small amount of extra solvent, and then allow it to cool very slowly. Insulating the flask can help. 3. Attempt the recrystallization with a different solvent or a mixed solvent system. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
| Low Recovery of Crystals | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent at room temperature. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. 3. Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is adapted from the recrystallization of the structurally similar compound, 4-(1H-benzo[d]imidazol-2-yl)aniline.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Quantitative Data
| Solvent | Temperature | Solubility (mg/mL) | Notes |
| DMSO | Room Temperature | ≥ 100[3] | Highly soluble.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temperature | ≥ 2.5[3] | In a mixed solvent system for in vivo studies.[3] |
Logical Workflow and Signaling Pathways
Below are diagrams illustrating the decision-making process for troubleshooting recrystallization and a conceptual workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Overcoming Solubility Challenges with 4-(Benzo[d]oxazol-2-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 4-(Benzo[d]oxazol-2-yl)aniline.
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution During Aqueous Dilution
Scenario: You've prepared a stock solution of this compound in an organic solvent (e.g., DMSO), and upon dilution with an aqueous buffer for your assay, a precipitate forms.
Possible Causes & Solutions:
| Cause | Solution |
| Low Aqueous Solubility | The inherent hydrophobicity of this compound leads to precipitation when the concentration of the organic solvent is reduced. Its water solubility is very low (approximately 20.8 µg/mL).[1] |
| Incorrect Solvent Ratio | The final concentration of the organic co-solvent is insufficient to maintain the compound's solubility in the aqueous medium. |
| Exceeding Solubility Limit | The final concentration of the compound in the aqueous buffer exceeds its maximum solubility. |
Troubleshooting Workflow:
References
Technical Support Center: 4-(Benzo[d]oxazol-2-yl)aniline Solutions
This technical support center provides guidance on the storage, stability, and troubleshooting of solutions containing 4-(Benzo[d]oxazol-2-yl)aniline for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is also advisable to protect it from direct sunlight and heat sources.[1]
Q2: How should I prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound.[3] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened container to ensure maximum solubility.[3] For example, to prepare a 10 mM stock solution, you would dissolve 2.1024 mg of the compound in 1 mL of DMSO.
Q3: What are the recommended storage conditions and stability for stock solutions?
A3: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] For storage, the following conditions are recommended:
Q4: My compound is not dissolving completely. What should I do?
A4: If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid dissolution.[3][4] Ensure you are using a high-purity, dry solvent, as contaminants or water can affect solubility.
Q5: How should I prepare working solutions for in vivo experiments?
A5: It is highly recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[3][4] Due to the potential for limited stability in aqueous-based formulations, fresh preparation ensures the accuracy and reliability of your experimental results. Co-solvents are often required to maintain solubility in aqueous media.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | The storage temperature is too high, or the solution has been stored for too long. | Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4] |
| The initial dissolution was incomplete. | Before storing, ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.[3][4] | |
| Color change in the solution | This may indicate degradation of the compound. | Discard the solution and prepare a fresh one from solid stock. Ensure that the solution is protected from light during storage.[3] |
| Inconsistent experimental results | This could be due to the degradation of the compound in the working solution. | Always prepare aqueous working solutions fresh on the day of the experiment.[3][4] |
| Inaccurate concentration due to solvent evaporation or improper dissolution. | Ensure containers are well-sealed. Verify complete dissolution before use. | |
| Difficulty dissolving the compound in aqueous media | This compound has low water solubility.[2] | Use a co-solvent system. Two suggested protocols are provided in the experimental protocols section. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Maximum Storage Duration | Special Conditions |
| Stock Solution | DMSO | -20°C | 1 month | Protect from light[3][4] |
| Stock Solution | DMSO | -80°C | 6 months | Protect from light[3][4] |
| Working Solution (for in vivo studies) | Aqueous with co-solvents | N/A | Use on the same day | Prepare freshly[3][4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (475.66 mM) | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.89 mM) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.89 mM) | [3] |
| Water | 20.8 µg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution in DMSO
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes.
-
Store the aliquots at -20°C or -80°C as required.
Protocol 2: Preparation of Working Solution for In Vivo Studies (Co-solvent System 1)
-
Start with your prepared stock solution in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The final concentration should be 40%.
-
Add Tween-80 to the tube. The final concentration should be 5%.
-
Add saline to reach the final desired volume. The final concentration should be 45%.
-
Vortex the solution thoroughly until it is clear and homogenous.
-
Use this freshly prepared solution for your experiment on the same day.
Protocol 3: Stability Testing of this compound Solutions using HPLC
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare solutions of this compound in the solvents and under the conditions you wish to test (e.g., different temperatures, light exposure).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot of each test solution.
-
HPLC Analysis:
-
Inject a standard solution to establish the retention time and peak area corresponding to the intact compound.
-
Inject each test sample.
-
Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Analysis: Quantify the amount of this compound remaining at each time point by comparing its peak area to the calibration curve. Calculate the percentage degradation over time.
Visualizations
Caption: Workflow for preparing stock and working solutions.
Caption: Logic diagram for troubleshooting precipitation.
References
Technical Support Center: Optimizing Benzoxazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzoxazole (B165842) synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzoxazole synthesis?
A1: The most prevalent methods for synthesizing benzoxazoles typically involve the reaction of 2-aminophenols with a variety of substrates.[1] These include carboxylic acids and their derivatives, aldehydes, β-diketones, and aryl halides. The condensation of 2-aminophenol (B121084) with aldehydes is a widely used and versatile approach.[2][3]
Q2: What are the advantages of using heterogeneous catalysts for benzoxazole synthesis?
A2: Heterogeneous catalysts offer several key benefits, aligning with the principles of green chemistry. Their primary advantages include easy separation from the reaction mixture by filtration, which simplifies product purification.[4][5] Furthermore, many heterogeneous catalysts can be recovered and reused multiple times with minimal loss of activity, making the process more economical and sustainable.[6][7] Their use can also facilitate milder reaction conditions.[6]
Q3: Is it possible to perform benzoxazole synthesis under solvent-free conditions?
A3: Yes, several efficient methods for benzoxazole synthesis have been developed that proceed under solvent-free conditions.[4][6][7] These approaches are considered more environmentally friendly and can simplify the work-up procedure. For instance, the reaction of 2-aminophenol with aldehydes can be effectively carried out without a solvent, often with the aid of a solid catalyst and sometimes with microwave irradiation or sonication.[3][6]
Q4: What is a typical temperature range for benzoxazole synthesis?
A4: The optimal temperature for benzoxazole synthesis varies significantly depending on the specific synthetic route, catalyst, and solvent system used. Some reactions can be performed at room temperature, while others may require elevated temperatures, ranging from 50°C to 130°C, to achieve good yields and reaction rates.[4][7] For example, a solvent-free synthesis using a Brønsted acidic ionic liquid gel catalyst has been shown to be effective at 130°C.[4]
Q5: How can I monitor the progress of my benzoxazole synthesis reaction?
A5: The progress of the reaction can be conveniently monitored using standard analytical techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4][8] These methods allow for the qualitative and quantitative assessment of the consumption of starting materials and the formation of the benzoxazole product over time.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low yields are a common challenge in benzoxazole synthesis. The following guide provides a systematic approach to troubleshooting this issue.
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the coupling partner (e.g., aldehyde) can significantly hinder the reaction.
-
Action: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. Ensure they are dry, as water can interfere with the reaction.[9]
-
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical parameters that can dramatically influence the yield.
-
Action: Systematically optimize the reaction conditions. Refer to the data tables below for guidance on catalyst, temperature, and time. Consider screening different solvents.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Action: Monitor the reaction progress using TLC or GC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time.[8]
-
-
Side Reactions: The formation of side products, such as bis-amides or self-condensation of the aldehyde, can consume starting materials and reduce the yield of the desired benzoxazole.[9]
-
Action: To minimize side reactions, consider a two-step procedure where the intermediate amide is first formed and isolated before the cyclization step.[9] Optimizing the reaction temperature can also favor the desired intramolecular cyclization.
-
-
Atmospheric Conditions: The final aromatization step in some benzoxazole syntheses is an oxidation that may require atmospheric oxygen.
Caption: Troubleshooting workflow for low benzoxazole yield.
Issue 2: Difficulty in Product Purification
Purification of the final benzoxazole product can sometimes be challenging due to the presence of persistent impurities.
Common Purification Strategies and Troubleshooting:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for purifying benzoxazoles.[4]
-
Troubleshooting: If you experience co-elution of impurities, try changing the eluent system (e.g., varying the polarity with different solvent mixtures like ethyl acetate/petroleum ether).
-
-
Recrystallization: This can be an effective method for obtaining highly pure crystalline products.
-
Troubleshooting: If you have poor recovery after recrystallization, your product may be too soluble in the chosen solvent at low temperatures.[1] Experiment with different solvent systems, including mixed solvents. Slow cooling can promote the formation of larger, purer crystals.
-
-
Activated Charcoal Treatment: For highly colored crude products, treatment with activated charcoal can help remove colored impurities.[1]
-
Protocol: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter the hot solution through celite to remove the charcoal before proceeding with crystallization or chromatography.[1]
-
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole (B188899)
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid Gel (BAIL Gel) | Heterogeneous | Solvent-free | 130 | 5 | 98 | [4][10] |
| Fe₃O₄@SiO₂-SO₃H | Heterogeneous (Nanocatalyst) | Solvent-free | 50 | 0.5 - 1 | 87-93 | [7] |
| LAIL@MNP | Heterogeneous (Magnetic Nanoparticle) | Solvent-free (Sonication) | 70 | 0.5 | up to 90 | [6] |
| Zn(OAc)₂ | Homogeneous | Ethanol | Room Temp. | 3 | 80-92 | [11] |
| Samarium Triflate | Homogeneous | Aqueous | Room Temp. | - | Good | [2] |
Experimental Protocols
Protocol 1: General Procedure for Benzoxazole Synthesis using a Heterogeneous Catalyst (BAIL Gel)[4][10]
This protocol describes the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde (B42025) under solvent-free conditions.
Materials:
-
2-Aminophenol (1.0 mmol, 109.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
Brønsted Acidic Ionic Liquid Gel (BAIL Gel) (1.0 mol%, ~10 mg)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 5 mL vessel, combine 2-aminophenol, benzaldehyde, and the BAIL gel catalyst.
-
Reaction: Stir the mixture at 130°C for 5 hours.
-
Monitoring: Monitor the reaction's progress by TLC or GC until the starting materials are consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dissolve it in 10 mL of ethyl acetate.
-
Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography using a mixture of acetone (B3395972) and petroleum ether.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: 4-(Benzo[d]oxazol-2-yl)aniline in Cell-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4-(Benzo[d]oxazol-2-yl)aniline in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound?
A1: this compound is recognized as a potent antitumor agent. It has demonstrated inhibitory activity against mammary carcinoma cell lines, such as MCF-7 and MDA-MB-468.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: The compound is soluble in DMSO (≥ 100 mg/mL).[1] For long-term storage, the stock solution in a suitable solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Q3: I am observing precipitation of the compound after adding it to my cell culture medium. What should I do?
A3: Precipitation in aqueous media is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid both solvent toxicity and compound precipitation.
-
Pre-warming Media: Pre-warm your cell culture media to 37°C before adding the compound.
-
Method of Addition: Add the compound stock solution to the media dropwise while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.
-
Solubility Enhancers: For in vitro assays, consider the use of solubility enhancers, although their effects on your specific assay should be validated.
Q4: I am observing high background fluorescence in my imaging-based assay after treatment with this compound. What could be the cause?
A4: High background fluorescence can be a challenge when working with fluorescent compounds. Consider the following:
-
Autofluorescence: this compound itself may be fluorescent. It is crucial to include a control group of cells treated with the compound but not stained with any other fluorescent dyes to determine the compound's intrinsic fluorescence at the wavelengths you are using.
-
Compound Concentration: High concentrations of the compound can lead to non-specific binding or intracellular accumulation, increasing background. Try reducing the concentration to the lowest effective level.
-
Washing Steps: Increase the number and duration of washing steps after compound treatment and before imaging to remove any unbound compound.
-
Media Components: Phenol (B47542) red and other components in cell culture media can contribute to autofluorescence. Consider using phenol red-free media for your experiments.[2]
Q5: My cells are showing higher than expected cytotoxicity. What could be the reason?
A5: Unexpected cytotoxicity can arise from several factors:
-
Off-Target Effects: At higher concentrations, the compound may have off-target effects that lead to cell death. It is important to perform a dose-response experiment to determine the optimal concentration that shows the desired biological effect without causing excessive cytotoxicity.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle control (cells treated with the same concentration of solvent without the compound) in your experiments.
-
Compound Stability: The compound may degrade in the cell culture medium over time, and its degradation products could be more toxic. Ensure you are using a freshly prepared solution for each experiment.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio in Fluorescence Assays
| Possible Cause | Troubleshooting Steps |
| High Autofluorescence of the Compound | - Image a control sample of cells treated only with this compound to assess its intrinsic fluorescence. - If the compound is highly fluorescent in your channel of interest, consider using fluorescent probes with emission spectra in a different range (e.g., red or far-red) to minimize spectral overlap.[3] - Use image analysis software to subtract the background fluorescence from your experimental images. |
| Non-Specific Binding | - Decrease the concentration of this compound. - Increase the stringency and number of wash steps after compound incubation. |
| Low Specific Signal | - Optimize the concentration of your fluorescent probe or antibody. - Ensure your imaging settings (e.g., exposure time, gain) are optimized for your specific signal. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Compound Instability | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Variations in Cell Culture | - Use cells within a consistent passage number range for all experiments. - Ensure cells are seeded at a consistent density and are in a logarithmic growth phase at the start of the experiment. |
| Pipetting Inaccuracies | - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions like DMSO stocks. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Incubation Time | IC50 | Reference |
| MCF-7 (human breast adenocarcinoma) | Cell Proliferation | 7 days | >0.01-0.1 µM | [1] |
| MDA-MB-468 (human breast adenocarcinoma) | Cell Proliferation | 10 days | >0.1-1 µM | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Remember to keep the final DMSO concentration consistent and low across all wells (e.g., <0.5%).
-
Include a vehicle control (medium with DMSO only) and a positive control for cell death.
-
Remove the old medium and add the medium containing the different concentrations of the compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Immunofluorescence Staining
This protocol outlines the steps for immunofluorescence staining of cells treated with this compound.
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate.
-
Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle control.
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]
-
-
Permeabilization:
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (only necessary for intracellular targets).[6]
-
-
Blocking:
-
Wash the cells twice with PBS.
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., 10% normal goat serum in PBS) for 30 minutes at room temperature.[6]
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody diluted in the blocking buffer overnight at 4°C or for 1 hour at 37°C.[6]
-
Wash the cells three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium, with or without a nuclear counterstain like DAPI.
-
Image the slides using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Caption: General experimental workflow for cell-based assays with this compound.
Caption: A troubleshooting decision tree for common issues in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Benzo[d]oxazol-2-yl)aniline Cytotoxicity Assays
This guide provides troubleshooting advice and detailed protocols for researchers utilizing 4-(Benzo[d]oxazol-2-yl)aniline in cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 values for this compound are inconsistent across experiments. What are the common causes?
Inconsistent IC50 values can arise from several factors:
-
Cell Health and Density: Ensure cells are in the logarithmic growth phase and are plated at a consistent, optimal density. Overconfluent or starved cells can lead to spontaneous apoptosis.[1] Both too high and too low cell counts can affect absorbance readings in assays like MTT.[2]
-
Compound Solubility and Stability: this compound is soluble in DMSO.[3] Ensure the stock solution is properly prepared and stored to prevent precipitation or degradation. Use freshly opened or properly stored hygroscopic DMSO for making stock solutions.[3] When diluting in media, watch for any signs of precipitation.
-
Incubation Time: The duration of compound exposure is critical. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint for your specific cell line.[4]
-
Pipetting and Handling: Inaccurate pipetting can lead to variability. Handle cells gently to avoid mechanical damage that could mimic cytotoxicity.[1]
Q2: I am observing high background absorbance in my control wells (media only or vehicle control). How can I fix this?
High background can be caused by:
-
Media Components: Phenol (B47542) red in culture medium can interfere with colorimetric assays. Consider using phenol red-free media during the assay incubation period.[5] Animal serum used in the medium can contain endogenous lactate (B86563) dehydrogenase (LDH), creating a background signal in LDH assays. Using a serum-free medium or reducing serum concentration during the assay can mitigate this.
-
Compound Interference: The test compound itself might directly reduce the assay reagent (e.g., MTT tetrazolium salt) or have intrinsic fluorescence.[5] To check for this, run a control plate with the compound in cell-free media. If a color change or signal occurs, an alternative assay measuring a different biological endpoint (e.g., LDH for membrane integrity instead of MTT for metabolic activity) should be considered.[5]
-
Contamination: Bacterial or yeast contamination in the culture medium can reduce MTT, leading to falsely high viability readings.[6] Visually inspect plates for any signs of contamination.
Q3: The compound this compound is showing lower-than-expected or no cytotoxicity. What should I check?
A weak or absent cytotoxic signal could be due to:
-
Insufficient Drug Concentration or Duration: The treatment concentration may be too low or the exposure time too short to induce a detectable response.[1] It is essential to perform a dose-response experiment with a wide range of concentrations. For reference, this compound has shown inhibitory activity against MCF-7 cells at concentrations between 0.01-0.1 μM.[3]
-
Incorrect Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the specific apoptotic event being measured (e.g., Annexin V exposure) may be missed.[7] A time-course experiment is crucial.[4]
-
Loss of Apoptotic Cells: During washing steps, detached apoptotic cells in the supernatant can be accidentally discarded, leading to an underestimation of cell death.[1] Always consider collecting the supernatant, especially in assays for adherent cells.[1]
-
Reagent Issues: Ensure assay kits and reagents have not expired and have been stored correctly.[1] Running a positive control with a known apoptosis inducer (like Actinomycin D) can verify that the assay system is working correctly.[4]
Q4: How do I resolve issues with formazan (B1609692) crystal solubilization in my MTT assay?
Incomplete dissolution of formazan crystals is a frequent problem that causes variable results.[5]
-
Solvent and Mixing: Ensure you are using a sufficient volume of a suitable solubilizing agent like DMSO, acidified isopropanol, or a 10% SDS solution in 0.01 M HCl.[5][8][9] After adding the solvent, gentle agitation on an orbital shaker for at least 15-30 minutes is recommended.[5]
-
Visual Confirmation: Always visually confirm under a microscope that all crystals are dissolved before reading the plate.[5] If clumps persist, gentle pipetting can help, but avoid vigorous agitation that could detach cells.[5]
-
Incubation: For some solubilizing agents like SDS, an overnight incubation may be required for complete dissolution.[9] Incubation at 37°C can also shorten the time needed.[6]
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activity of this compound against two mammary carcinoma cell lines.
| Cell Line | Assay Duration | IC50 (μM) | Reference |
| MCF-7 | 7 days | >0.01 - 0.1 | [3] |
| MDA-MB-468 | 10 days | >0.1 - 1 | [3] |
Experimental Workflows & Decision Making
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[5]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls.[5] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.[8]
-
Solubilization:
-
For Adherent Cells: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[8] Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[8]
-
For Suspension Cells: Centrifuge the plate (e.g., 1,000 x g for 5 min) to pellet the cells.[8] Carefully aspirate the supernatant and add 100-150 µL of solubilization solvent.[8]
-
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[6][8]
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable enzyme released from cells with damaged plasma membranes.[10]
Methodology:
-
Cell Plating and Treatment: Plate and treat cells with this compound in a 96-well plate as described for the MTT assay. It is crucial to include the following controls:
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: LDH release with the compound's solvent.
-
Positive Control (Maximum LDH Release): Cells treated with a lysis buffer.
-
-
Sample Collection: After incubation, centrifuge the plate (e.g., 300-400 x g for 5-10 minutes) to pellet any cells.[7]
-
Enzymatic Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.[11]
-
Reagent Addition: Add 50-100 µL of the LDH assay reaction mixture (containing substrate and dye) to each well.[11][12]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[10][12] The reaction converts a tetrazolium salt into a red formazan product.[10]
-
Stop Reaction (Optional): Some protocols may require adding a stop solution.[11]
-
Absorbance Measurement: Measure the absorbance at ~490 nm using a microplate reader.[11] The amount of color is proportional to the amount of LDH released.[10]
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of early apoptotic cell membranes, while Propidium Iodide (PI) enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[7][13]
Methodology:
-
Cell Preparation and Treatment: Treat cells with this compound in culture plates.
-
Cell Harvesting: After treatment, collect both adherent and floating cells to ensure no apoptotic cells are lost.[1] Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.[4]
-
Washing: Wash the cell pellet twice with cold PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4][7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently-labeled Annexin V and 5 µL of PI solution.[4][7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][7]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[4]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]
-
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected spectroscopic results for 4-(Benzo[d]oxazol-2-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Benzo[d]oxazol-2-yl)aniline. The information provided is designed to help interpret unexpected spectroscopic results and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure this compound?
A1: While a complete, officially published dataset for this compound can be elusive, data for the structurally similar compound 4-(1H-benzo[d]imidazol-2-yl)aniline provides a strong basis for comparison. The replacement of the imidazole (B134444) -NH- with an oxygen atom in the oxazole (B20620) ring will induce some shifts in the spectroscopic data. Below is a table summarizing the expected and analogous spectroscopic data.
Table 1: Comparison of Expected Spectroscopic Data
| Spectroscopic Technique | This compound (Expected) | 4-(1H-benzo[d]imidazol-2-yl)aniline (Reference Data)[1] |
| ¹H NMR (DMSO-d₆) | Aromatic protons (δ 6.5-8.0 ppm), NH₂ protons (broad singlet, δ ~5.6 ppm). Shifts will be slightly different due to the oxygen atom. | Aromatic protons: δ 6.63 (d, 2H), 7.08 (m, 2H), 7.46 (m, 2H), 7.79 (d, 2H); NH₂: δ 5.58 (s, 2H, exchangeable); NH: δ 12.46 (br s, 1H, exchangeable) |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons (δ 110-160 ppm). The carbon of the C-O-C in the oxazole ring will be significantly downfield. | δ 113.05, 114.14, 123.50, 129.32, 135.78, 151.59, 152.68 |
| FTIR (KBr, cm⁻¹) | N-H stretching (amine, ~3300-3500 cm⁻¹), C=N stretching (~1630 cm⁻¹), C-O-C stretching (~1240 cm⁻¹), aromatic C-H and C=C bands. | NH (benzimidazole): 3430; NH₂ (aminophenyl): 3350, 3217; C=N: 1629; C=C (aromatic): 1605 |
| Mass Spec. (EI) | Expected [M]⁺ at m/z 210. | [M]⁺ at m/z 209, [M+H]⁺ at m/z 210 |
| UV-Vis | Absorption maxima are expected in the UV region, potentially showing solvatochromic shifts. | Not specified, but related compounds show absorption maxima between 330-340 nm.[2] |
Troubleshooting Unexpected Spectroscopic Results
This section addresses common discrepancies observed in spectroscopic data and provides potential causes and solutions.
Issue 1: Unexpected Peaks in ¹H NMR Spectrum
Q: My ¹H NMR spectrum shows extra peaks that I cannot assign to this compound. What could be the cause?
A: Unexpected peaks in the ¹H NMR spectrum often indicate the presence of impurities, which could be starting materials, byproducts, or residual solvent.
Potential Causes & Solutions:
-
Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) are frequently observed.
-
Solution: Compare the chemical shifts of the unknown peaks with a standard solvent chart. Remove residual solvents by drying the sample under high vacuum.
-
-
Unreacted Starting Materials: Depending on the synthetic route, common starting materials like 2-aminophenol (B121084) or 4-aminobenzoic acid derivatives may be present.
-
Solution: Review the synthetic procedure and the spectra of the starting materials. Purify the product using column chromatography or recrystallization.
-
-
Synthetic Byproducts: Incomplete cyclization during synthesis can result in an anilide intermediate.[3]
-
Solution: Look for characteristic amide N-H signals (often broad singlets) and carbonyl signals in the ¹³C NMR and IR spectra. Further purification is necessary.
-
Workflow for Investigating Unexpected ¹H NMR Signals
Caption: Troubleshooting workflow for unexpected ¹H NMR peaks.
Issue 2: Discrepancies in Mass Spectrometry Data
Q: The mass spectrum of my sample does not show the expected molecular ion peak at m/z 210.
A: The absence of the molecular ion peak or the presence of unexpected peaks in the mass spectrum can be due to several factors.
Potential Causes & Solutions:
-
Ionization Method: The choice of ionization technique (e.g., EI, ESI, APCI) can affect the fragmentation pattern and the observation of the molecular ion.
-
Solution: If using a hard ionization technique like EI, the molecular ion may be weak or absent due to extensive fragmentation. Try a softer ionization method like ESI or APCI to observe the protonated molecule [M+H]⁺ at m/z 211.
-
-
Presence of Impurities: As with NMR, impurities will show up in the mass spectrum.
-
Solution: Correlate any unexpected masses with potential starting materials or byproducts from your synthesis.
-
-
Degradation: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening.[4][5]
-
Solution: The hydrolyzed product would have a molecular weight of 228 g/mol (addition of H₂O). Look for a peak at m/z 228 or 229 [M+H]⁺. Ensure the sample is handled and stored under neutral and anhydrous conditions.
-
Issue 3: Shifts in UV-Vis Absorption Maxima
Q: The λ_max in my UV-Vis spectrum is different from what I expected, or it changes when I use a different solvent.
A: This phenomenon is likely due to solvatochromism, where the solvent polarity influences the electronic transitions of the molecule. Related benzoxazole (B165842) derivatives are known to exhibit solvatochromic effects.[2]
Potential Causes & Solutions:
-
Solvent Polarity: The polarity of the solvent can stabilize the ground or excited state of the molecule to different extents, causing a shift in the absorption maximum.
-
Solution: Record the UV-Vis spectrum in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) to characterize the solvatochromic behavior. This can also serve as a method of characterization.
-
-
pH of the Solution: The protonation state of the aniline (B41778) nitrogen or the benzoxazole nitrogen can significantly alter the electronic structure and thus the UV-Vis spectrum.
-
Solution: Ensure the solvent is neutral or buffer the solution to a specific pH if you need to maintain a consistent protonation state for your experiment.
-
Signaling Pathway Illustrating Solvatochromism
Caption: Effect of solvent polarity on electronic transitions.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be used if necessary.
-
If insolubility is an issue, try a different deuterated solvent.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Protocol 2: General Procedure for Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath may induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
This guide is intended to be a starting point for troubleshooting. For more complex issues, consulting with a spectroscopy expert is recommended.
References
- 1. ijrpc.com [ijrpc.com]
- 2. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-(Benzo[d]oxazol-2-yl)aniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 4-(Benzo[d]oxazol-2-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is the condensation reaction between 2-aminophenol (B121084) and 4-aminobenzoic acid. This reaction is typically carried out in the presence of a dehydrating agent or a catalyst at elevated temperatures. Polyphosphoric acid (PPA) is a common choice as it serves as both a solvent and a catalyst for the cyclodehydration.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: When scaling up the synthesis, the following parameters are critical to monitor and control:
-
Temperature: Even heat distribution is crucial to prevent the formation of side products.
-
Mixing: Efficient agitation is necessary to ensure a homogeneous reaction mixture, especially when dealing with viscous solutions like polyphosphoric acid.
-
Purity of Starting Materials: The purity of 2-aminophenol and 4-aminobenzoic acid can significantly impact the yield and purity of the final product.
-
Work-up Procedure: The neutralization and product isolation steps need to be carefully controlled to maximize yield and minimize product loss.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture (if possible), quenching them, and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the disappearance of the starting materials and the appearance of the product spot/peak.
Q4: What are the common impurities or side-products I should be aware of?
A4: Common impurities can include unreacted starting materials, and side-products from self-condensation or incomplete cyclization. Given the presence of an additional amino group on the 4-aminobenzoic acid, there is also a potential for intermolecular amide bond formation, leading to oligomeric byproducts.
Q5: What is the recommended method for purification of this compound at a larger scale?
A5: For larger scale purification, recrystallization is often the most practical and cost-effective method. Suitable solvent systems should be determined at the lab scale. Slurry washing the crude product with a suitable solvent to remove impurities can also be an effective purification step.
Troubleshooting Guides
Issue 1: Low or No Product Formation
-
Possible Cause 1: Insufficient Dehydration.
-
Recommendation: Ensure that the dehydrating agent (e.g., polyphosphoric acid) is of good quality and used in sufficient quantity. If using other catalysts, ensure that water is effectively removed from the reaction mixture.
-
-
Possible Cause 2: Reaction Temperature is Too Low.
-
Recommendation: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. For the reaction in polyphosphoric acid, temperatures are typically in the range of 180-200°C.[1]
-
-
Possible Cause 3: Poor Quality of Starting Materials.
-
Recommendation: Verify the purity of 2-aminophenol and 4-aminobenzoic acid by analytical techniques such as NMR or melting point determination.
-
Issue 2: Formation of a Complex Mixture of Byproducts
-
Possible Cause 1: Reaction Temperature is Too High.
-
Recommendation: Overheating can lead to decomposition and side reactions. Lower the reaction temperature and consider a longer reaction time.
-
-
Possible Cause 2: Presence of Oxygen.
-
Recommendation: While some benzoxazole (B165842) syntheses benefit from an oxidant, for this particular reaction, it is advisable to conduct the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
-
-
Possible Cause 3: Intermolecular Reactions.
-
Recommendation: The formation of amides between molecules of 4-aminobenzoic acid or with the product can occur. This can sometimes be mitigated by a slow, controlled addition of one of the reactants to the reaction mixture.
-
Issue 3: Difficulties in Product Isolation
-
Possible Cause 1: Product is Too Soluble in the Work-up Solvent.
-
Recommendation: If the product is not precipitating upon neutralization, it may be soluble in the aqueous layer. Try extracting the product with a suitable organic solvent.
-
-
Possible Cause 2: Formation of a Fine Precipitate That is Difficult to Filter.
-
Recommendation: Allow the precipitate to age, sometimes with gentle warming and slow cooling, to encourage the formation of larger crystals. Using a filter aid like celite can also help with filtration.
-
Experimental Protocols
Key Experiment: Scalable Synthesis of this compound
This protocol is a suggested starting point for a scalable synthesis. Optimization will be required based on the specific equipment and scale.
Materials:
-
2-Aminophenol
-
4-Aminobenzoic Acid
-
Polyphosphoric Acid (PPA)
-
10% Sodium Hydroxide (B78521) Solution
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer and a temperature probe, add 4-aminobenzoic acid (1.0 equivalent) and 2-aminophenol (1.2 equivalents).
-
Addition of PPA: Slowly add polyphosphoric acid (approximately 10 times the weight of the limiting reagent) to the reactor with efficient stirring.
-
Heating: Heat the reaction mixture to 180-200°C and maintain this temperature for 4-6 hours.[1]
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is neutral to slightly basic. The product will precipitate out.
-
Isolation: Collect the precipitated solid by filtration and wash it thoroughly with water.
-
Purification: Dry the crude product and then recrystallize it from a suitable solvent, such as ethanol, to obtain pure this compound.
Data Presentation
Table 1: Example of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| 4-Aminobenzoic Acid | 10 g | 1 kg | 50 kg |
| 2-Aminophenol | 12.7 g | 1.27 kg | 63.5 kg |
| Polyphosphoric Acid | 100 g | 10 kg | 500 kg |
| Reaction Temperature | 190°C | 190°C | 185°C |
| Reaction Time | 5 hours | 6 hours | 8 hours |
| Typical Yield | 75% | 70% | 65% |
Note: The data in this table is illustrative and may vary depending on the specific experimental conditions and equipment.
Table 2: Comparison of Purification Methods
| Method | Scale | Pros | Cons |
| Column Chromatography | Lab | High purity | Not easily scalable, high solvent consumption |
| Recrystallization | Lab to Production | Scalable, cost-effective | Potential for product loss in mother liquor |
| Slurry Wash | Pilot to Production | Good for removing minor impurities, scalable | May not be sufficient for removing all impurities |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Validation & Comparative
A Comparative Analysis of the Antitumor Activity of 4-(Benzo[d]oxazol-2-yl)aniline and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antitumor activity of 4-(Benzo[d]oxazol-2-yl)aniline with its structural analogs, 2-(4-aminophenyl)benzothiazole and 2-(4-aminophenyl)benzimidazole. The objective is to present a clear, data-driven overview of their relative potencies and mechanisms of action against human breast carcinoma cell lines, supported by experimental evidence.
Comparative Antitumor Activity
The antitumor efficacy of these compounds was evaluated against two distinct human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-468 (estrogen receptor-negative). The fifty-percent inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound.
A seminal study in the Journal of Medicinal Chemistry established a clear structure-activity relationship among these heterocyclic analogs.[1] The data reveals a hierarchical order of potency, with the benzothiazole (B30560) derivative exhibiting the highest activity, followed by the benzoxazole, and then the benzimidazole (B57391) derivative, which showed significantly lower efficacy.[1]
| Compound | Heterocyclic Core | MCF-7 IC50 (µM) | MDA-MB-468 IC50 (µM) |
| This compound | Benzoxazole | >0.01-0.1[2] | >0.1-1[2] |
| 2-(4-aminophenyl)benzothiazole | Benzothiazole | < 0.01[1] | < 0.01[1] |
| 2-(4-aminophenyl)benzimidazole | Benzimidazole | >100[1] | >100[1] |
Experimental Protocols
The following methodologies are foundational to the data presented and are widely adopted in the field for assessing in vitro antitumor activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[3][4][5] The quantity of formazan produced is directly proportional to the number of viable cells.[4]
Procedure:
-
Cell Seeding: Cancer cell lines (MCF-7 or MDA-MB-468) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, 2-(4-aminophenyl)benzothiazole, or 2-(4-aminophenyl)benzimidazole) and incubated for a specified period (e.g., 48 to 72 hours).
-
MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves generated by plotting cell viability against the logarithm of the compound concentration.
Mechanism of Action and Signaling Pathways
The antitumor activity of these compounds, particularly the more potent benzothiazole derivatives, is linked to their interaction with specific cellular signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
2-(4-Aminophenyl)benzothiazoles are known to be potent ligands of the Aryl Hydrocarbon Receptor (AhR).[3][6][7] The binding of these compounds to the cytosolic AhR triggers a cascade of events that are crucial for their antitumor effect.
Workflow for AhR-Mediated Antitumor Activity:
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by benzothiazole derivatives.
Upon entering the cell, the benzothiazole derivative binds to the AhR, which is part of a cytosolic complex with chaperone proteins like Hsp90 and XAP2.[8][9] This binding event leads to the translocation of the activated AhR complex into the nucleus. Inside the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[8][9] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[6][7] The subsequent induction of CYP1A1 expression leads to the metabolic activation of the benzothiazole compound into a reactive electrophilic species. This reactive metabolite can then form covalent adducts with DNA, ultimately triggering apoptotic cell death in sensitive cancer cells.
Other Implicated Signaling Pathways
Research on various benzothiazole derivatives has implicated other signaling pathways in their anticancer effects, including:
-
EGFR Signaling: Some benzothiazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival.[10]
-
PI3K/Akt/mTOR Pathway: Inhibition of this critical survival pathway has been observed with certain benzothiazole compounds.
-
MAPK/ERK Pathway: Modulation of the MAPK/ERK signaling cascade, which is involved in cell growth and differentiation, has also been reported.
-
JAK/STAT Pathway: Some derivatives have been shown to downregulate the expression of key components of the JAK/STAT pathway, which is involved in cell proliferation and immune responses.
The interplay of these pathways likely contributes to the overall antitumor efficacy of these compounds.
General Experimental Workflow for Antitumor Drug Screening:
References
- 1. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 3. researchhub.com [researchhub.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(Benzo[d]oxazol-2-yl)aniline and Other Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-(Benzo[d]oxazol-2-yl)aniline and other prominent benzoxazole (B165842) derivatives, supported by experimental data. Benzoxazoles are a vital class of heterocyclic compounds in medicinal chemistry, possessing a benzene (B151609) ring fused to an oxazole (B20620) ring.[1][2] This core structure is the foundation for compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][3] The versatility of the benzoxazole scaffold allows for chemical modifications that lead to a diverse range of therapeutic applications.[1]
Profile: this compound
This compound is a key benzoxazole derivative recognized for its potent antitumor activity.[4] Its structure, featuring a 2-phenyl group substituted with a 4-amino group, is crucial for its biological function. This compound has demonstrated significant inhibitory activity against mammary carcinoma cell lines.[4]
Synthesis Pathway
The synthesis of this compound is typically achieved through the condensation of o-aminophenol with a substituted benzoic acid. A common laboratory-scale synthesis involves the reaction of 2-aminophenol (B121084) with 4-aminobenzoic acid in the presence of a condensing agent like polyphosphoric acid (PPA), which catalyzes the cyclization to form the benzoxazole ring.
Caption: Synthesis workflow for this compound.
Comparative Performance Analysis
The biological profile of benzoxazole derivatives is highly dependent on the substitutions at the 2- and 5-positions of the benzoxazole ring.[5]
Anticancer Activity
Benzoxazole derivatives are widely investigated for their anticancer potential, often targeting critical cellular pathways in cancer cells.[2][6] this compound, in particular, has shown potent activity against breast cancer cell lines.[4] The following table compares its efficacy with other derivatives.
Table 1: Comparative Anticancer Activity of Benzoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | >0.01 - 0.1 | [4] |
| This compound | MDA-MB-468 (Breast) | >0.1 - 1 | [4] |
| 5-Methylbenzo[d]oxazole Derivative (12l) | HepG2 (Liver) | 10.50 | [7] |
| 5-Methylbenzo[d]oxazole Derivative (12l) | MCF-7 (Breast) | 15.21 | [7] |
| Benzoxazole-Triazole Derivative (13c) | MCF-7 (Breast) | 6.42 | [6] |
| Benzoxazole-Triazole Derivative (13c) | A-549 (Lung) | 8.46 | [6] |
| Benzoxazole Derivative (4) | HCT116 (Colorectal) | Comparable to 5-FU | [8] |
| Benzoxazole Derivative (6) | HCT116 (Colorectal) | Comparable to 5-FU | [8] |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Antimicrobial Activity
The benzoxazole scaffold is also a cornerstone in the development of novel antimicrobial agents, with various derivatives showing broad-spectrum activity against bacteria and fungi.[5][8][9]
Table 2: Comparative Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazole Derivative (B7) | P. aeruginosa | 16 | [10] |
| Benzoxazole Derivative (B11) | P. aeruginosa | 16 | [10] |
| 2,5-disubstituted benzoxazoles | E. faecalis | 64 | [10] |
| Benzoxazole Derivative (1) | C. albicans | 0.34 x 10⁻³ µM | [8] |
| Benzoxazole Derivative (10) | B. subtilis | 1.14 x 10⁻³ µM | [8] |
| Benzoxazole Derivative (24) | E. coli | 1.40 x 10⁻³ µM | [8] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower values indicate higher potency.
Experimental Protocols
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Plating: Seed cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Addition: Treat cells with serial dilutions of the benzoxazole compounds (e.g., ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Structure-Activity Relationships (SAR)
The biological activity of benzoxazole derivatives is governed by the nature and position of substituents on the core structure.
-
Position 2: This position is critical for activity. Aryl groups, such as the 4-aminophenyl group in our title compound, are common. The nature of substitution on this aryl ring significantly modulates potency. For example, methoxy (B1213986) groups can enhance anticancer activity.[8]
-
Position 5: Substitutions at this position also play a key role. Attaching side chains, such as amides or other heterocyclic rings, can improve antimicrobial or anticancer effects.[5][10]
-
Electron-donating vs. Electron-withdrawing groups: The electronic properties of the substituents influence how the molecule interacts with its biological target. Electron-withdrawing groups like halogens or nitro groups can alter the activity profile compared to electron-donating groups like alkyl or methoxy groups.[3]
Caption: Logical relationship of benzoxazole structure to its activity.
Conclusion
This compound is a highly effective anticancer agent, serving as a benchmark for the development of new therapeutics. The broader family of benzoxazole derivatives represents a rich and adaptable scaffold for drug discovery.[1][8] Comparative analysis shows that while this compound is potent, strategic modifications can yield derivatives with superior or different activity profiles, such as enhanced potency against other cancer types or broad-spectrum antimicrobial effects. Future research should continue to explore the vast chemical space of benzoxazoles to develop next-generation targeted therapies.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. jocpr.com [jocpr.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Agent 4-(Benzo[d]oxazol-2-yl)aniline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of 4-(Benzo[d]oxazol-2-yl)aniline and structurally related benzoxazole (B165842) and benzothiazole (B30560) derivatives. The compiled data, supported by experimental methodologies, aims to validate and contextualize the therapeutic potential of this chemical scaffold.
Comparative In Vitro Efficacy
The antitumor potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized below. These values highlight the sensitivity of different cancer cell lines to these compounds and provide a basis for structure-activity relationship (SAR) studies.
Table 1: IC50 Values of this compound and Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Adenocarcinoma | <0.01[1] |
| MDA-MB-468 | Breast Adenocarcinoma | >1.0[1] | |
| 2-(4-Aminophenyl)benzothiazole | MCF-7 | Breast Adenocarcinoma | In the nM range[1][2] |
| MDA-MB-468 | Breast Adenocarcinoma | In the nM range[1][2] | |
| IGROV1 | Ovarian Carcinoma | <0.01[3] | |
| SK-OV-3 | Ovarian Carcinoma | >10[3] | |
| U251 | Glioblastoma | 3.5[4] | |
| C6 | Glioma | 4.0[4] | |
| 3-(Benzo[d]oxazol-2-yl)-N,N-diethyl-2-imino-2H-chromen-7-amine | A-427 | Ovarian Cancer | <0.01 - 0.30[5] |
| LCLC-103H | Lung Cancer | <0.01 - 0.30[5] | |
| RT-4 | Urinary Bladder Cancer | <0.01 - 0.30[5] | |
| SISO | Cervical Cancer | <0.01 - 0.30[5] | |
| 3-(Benzo[d]thiazol-2-yl)-6-fluoro-2H-chromen-2-one | DAN-G, A-427, LCLC-103H, RT-4, SISO | Various | <0.01 - 1.1[5] |
| Doxorubicin (Reference) | MCF-7 | Breast Adenocarcinoma | ~0.1 - 1.25 |
| A549 | Lung Carcinoma | >20 | |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of a compound's cytotoxic activity. The following is a detailed protocol for the widely used MTT assay.
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
This compound or alternative compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Signaling Pathways and Mechanisms of Action
The anticancer activity of 2-arylbenzoxazoles and related benzothiazoles is often linked to their metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This bioactivation leads to the formation of reactive electrophilic species that can interact with cellular macromolecules, including DNA, leading to cell death.
Caption: Proposed mechanism of action for this compound.
The diagram above illustrates a plausible pathway for the anticancer activity of this compound. Following cellular uptake, the compound is metabolized by CYP1A1, generating a reactive intermediate. This intermediate can form adducts with DNA, triggering a DNA damage response, characterized by the upregulation of proteins like γ-H2AX.[6] This cellular stress ultimately leads to the activation of apoptotic pathways, involving the cleavage and activation of caspases, which execute programmed cell death.[6][7]
Caption: Workflow for determining IC50 values using the MTT assay.
References
- 1. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxic evaluation of benzoxazole/benzothiazole-2-imino-coumarin hybrids and their coumarin analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Cross-validation of 4-(Benzo[d]oxazol-2-yl)aniline bioactivity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 4-(Benzo[d]oxazol-2-yl)aniline, a compound recognized for its potent antitumor properties. The information presented herein is intended to support further research and development efforts in oncology.
Bioactivity Profile of this compound
This compound has demonstrated significant inhibitory activity against mammary carcinoma cell lines.[1][2] The primary evidence for its bioactivity comes from in vitro studies on the human breast cancer cell lines MCF-7 and MDA-MB-468.
Comparative Bioactivity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in two distinct breast cancer cell lines. These values highlight the compound's potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma (ER+) | >0.01 - 0.1 | [1][2] |
| MDA-MB-468 | Breast Adenocarcinoma (ER-) | >0.1 - 1 | [1][2] |
ER+: Estrogen Receptor Positive; ER-: Estrogen Receptor Negative
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for determining the cytotoxic effects of a compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the in vitro cytotoxicity of this compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Potential Signaling Pathways
While the precise mechanism of action for this compound has not been fully elucidated, related benzoxazole (B165842) and benzothiazole (B30560) derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The diagrams below illustrate these general pathways, which may be relevant to the bioactivity of this compound.
Caption: Generalized apoptotic signaling pathways.
Caption: Simplified cell cycle regulation.
Disclaimer: The signaling pathways depicted are generalized representations of apoptosis and cell cycle control. The precise molecular targets and mechanisms of action of this compound have not been definitively established in the referenced literature. Further investigation is required to elucidate its specific signaling cascade.
Conclusion
This compound demonstrates potent in vitro antitumor activity against the breast cancer cell lines MCF-7 and MDA-MB-468. The provided data and experimental protocols offer a foundation for further investigation into its therapeutic potential. Future studies should focus on expanding the cross-validation to a broader panel of cancer cell lines and elucidating the specific molecular mechanisms and signaling pathways involved in its cytotoxic effects. This will be crucial for its continued development as a potential anticancer agent.
References
A Comparative Analysis of 4-(Benzo[d]oxazol-2-yl)aniline and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 4-(Benzo[d]oxazol-2-yl)aniline and its structurally related analogs. This document summarizes key experimental data on their biological activities, details relevant experimental protocols, and visualizes potential mechanisms of action to inform further research and development in medicinal chemistry.
Introduction
The benzoxazole (B165842) scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Among these, this compound has emerged as a compound of significant interest due to its potent antitumor properties. This guide provides a comparative analysis of this compound and its key analogs, focusing on their anticancer and antimicrobial activities, to facilitate the structure-activity relationship (SAR) studies and guide the design of novel therapeutic agents.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for this compound and its selected analogs, highlighting their cytotoxic and antimicrobial activities.
Table 1: In Vitro Cytotoxicity of this compound and Analogs against Cancer Cell Lines
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| This compound | 2-Arylbenzoxazole | MCF-7 (Breast) | >0.01-0.1 | [1] |
| MDA-MB-468 (Breast) | >0.1-1 | [1] | ||
| Compound 5n | 6-Arylurea-2-arylbenzoxazole | HUVEC (Endothelial) | 8.46 | [2] |
| H1975 (Lung) | 1.40 | [2] | ||
| A549 (Lung) | 7.61 | [2] | ||
| HeLa (Cervical) | 0.28 | [2] | ||
| Compound 4A | 2-Arylbenzoxazole | Topoisomerase II | 18.8 | [3] |
| Compound 5A | 5-chlorotolylbenzoxazole | Topoisomerase II | 22.3 | [3] |
| Compound IA | 5-fluorobenzoxazole | MCF-7 (Breast) | 1.5 | [3] |
| HT-29 (Colon) | 9.1 | [3] |
Table 2: Antimicrobial Activity of Benzoxazole and Benzimidazole Analogs
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole Derivatives | Staphylococcus aureus | < 1 - 250 | [4] |
| E. coli | 125 - 250 | [4] | |
| Mycobacterium smegmatis | 3.9 - 125 | [4] | |
| Benzothiazole Analogs | Gram-positive bacteria | 3.12 | [5] |
| Fungal strains | 1.56 - 12.5 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468, A549)
-
RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial or fungal inoculum adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz, illustrate the potential mechanisms of action of this compound and its analogs, as well as a typical experimental workflow.
Signaling Pathways
Caption: Potential signaling pathways targeted by 2-arylbenzoxazole derivatives.
Experimental Workflow
Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
This compound and its analogs represent a promising class of compounds with potent antitumor and antimicrobial activities. The comparative data presented in this guide highlight the importance of the 2-aryl substituent and other structural modifications in modulating their biological efficacy. The provided experimental protocols offer a standardized approach for the evaluation of new derivatives, while the visualized signaling pathways suggest potential molecular targets for these compounds, including receptor tyrosine kinases and topoisomerases. Further investigation into the precise mechanisms of action and structure-activity relationships will be crucial for the development of these scaffolds into clinically effective therapeutic agents. Researchers are encouraged to utilize this guide as a foundational resource for the rational design and evaluation of novel benzoxazole-based drug candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 6-Arylurea-2-arylbenzoxazole and 6-Arylurea-2-arylbenzimidazole Derivatives as Angiogenesis Inhibitors: Design, Synthesis and in vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar [semanticscholar.org]
Unveiling the Anti-Cancer Potential: A Comparative Guide to 4-(Benzo[d]oxazol-2-yl)aniline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer compound 4-(Benzo[d]oxazol-2-yl)aniline and its structurally related alternatives. By presenting key experimental data, detailed protocols, and visual representations of its mechanism of action, this document aims to facilitate a deeper understanding of its therapeutic potential and guide future research in the development of novel oncology drugs.
Mechanism of Action of this compound
This compound is a potent anti-tumor agent that has demonstrated significant inhibitory activity against various cancer cell lines, particularly mammary carcinoma.[1] Its core structure, the 2-arylbenzoxazole scaffold, is a recognized pharmacophore in the design of anti-cancer drugs. The primary mechanisms through which this compound and its analogs exert their cytotoxic effects are through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Evidence suggests that 2-arylbenzoxazole derivatives trigger the intrinsic apoptosis pathway. This is characterized by the activation of caspase cascades, which are a family of protease enzymes that play a crucial role in executing apoptosis. The activation of initiator caspases, such as caspase-9, leads to the activation of executioner caspases, like caspase-3, which then cleave various cellular substrates, ultimately leading to cell death. This process is often accompanied by changes in the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to a shift in the balance towards cell death.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound and related compounds have been shown to cause cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from progressing through mitosis and dividing, thereby inhibiting tumor growth. This arrest is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are key regulators of cell cycle progression.
Comparative Performance Data
The following tables summarize the in vitro anti-cancer activity of this compound and its analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | >0.01 - 0.1 | [1] |
| MDA-MB-468 (Breast) | >0.1 - 1 | [1] | |
| 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast) | Nanomolar range | [2] |
| MDA-MB-468 (Breast) | Nanomolar range | [2] | |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | Promising | [3] |
| HCT-116 (Colon) | Less active | [3] | |
| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast) | Promising | [3] |
| HCT-116 (Colon) | Promising | [3] |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action of this compound, a series of in vitro experiments are typically performed. The general workflow and the proposed signaling pathway are depicted in the diagrams below.
Key Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of the test compounds on cancer cells.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compounds for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compounds on the cell cycle distribution of cancer cells.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. By analyzing the fluorescence of a population of cells using flow cytometry, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Protocol:
-
Seed cells and treat with test compounds as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
References
Comparative In Vivo Efficacy of 2-Aryl-Benzoxazoles and Analogs in Breast Cancer Models
A comprehensive guide for researchers and drug development professionals on the preclinical antitumor activity of 4-(Benzo[d]oxazol-2-yl)aniline and its more potent structural analogs compared to standard-of-care chemotherapies.
This guide provides an objective comparison of the in vivo efficacy of the chemical class represented by this compound, focusing on its highly potent benzothiazole (B30560) analogs, against established breast cancer treatments. The data presented is compiled from preclinical studies in xenograft models, offering a quantitative basis for comparison. Detailed experimental protocols and mechanistic insights are included to support further research and development.
Overview of 2-Aryl-Benzoxazole/Benzothiazole Antitumor Agents
The parent compound, this compound, has demonstrated inhibitory activity against mammary carcinoma cell lines in vitro[1]. However, subsequent structure-activity relationship studies revealed that the benzothiazole analogs exhibit superior potency[2]. The most extensively studied compounds in this class for in vivo efficacy are 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and its fluorinated derivative, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)[3][4]. To enhance bioavailability, a water-soluble lysylamide prodrug of 5F 203, known as Phortress (NSC 710305), was developed and has progressed to clinical evaluation[4][5].
The antitumor activity of these compounds is highly selective for cancer cells that express the cytochrome P450 1A1 (CYP1A1) enzyme. The proposed mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR), which leads to the induction of CYP1A1. This enzyme then metabolizes the benzothiazole compounds into reactive electrophilic species that form DNA adducts, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive tumor cells[3][5][6][7].
Comparative Efficacy Data
The following tables summarize the in vivo antitumor efficacy of the benzothiazole analog Phortress and standard chemotherapy agents, paclitaxel (B517696) and doxorubicin (B1662922), in human breast cancer xenograft models.
Table 1: In Vivo Efficacy of Phortress in Breast Cancer Xenograft Models
| Compound | Cell Line | Mouse Model | Dosage and Administration | Efficacy Outcome | Reference |
| Phortress (prodrug of 5F 203) | MCF-7 (ER+) | Nude Mice | 20 mg/kg, i.p. | Significant tumor growth retardation; Induction of CYP1A1 in tumors | [4] |
| Phortress (prodrug of 5F 203) | IGROV-1 (Ovarian) | Nude Mice | 20 mg/kg, i.p. | Significant tumor growth retardation; Induction of CYP1A1 in tumors | [4] |
Table 2: In Vivo Efficacy of Standard Chemotherapies in MCF-7 Xenograft Models
| Compound | Cell Line | Mouse Model | Dosage and Administration | Efficacy Outcome | Reference |
| Paclitaxel | MCF-7 (ER+) | Nude Mice | 20 mg/kg, i.p., once/week | Significant reduction in tumor volume compared to vehicle control. | [8][9] |
| Doxorubicin (in nanoparticle delivery system) | MCF-7 (ER+) | Nude Mice | Low-dose | Significant reduction of tumor size and induction of apoptosis. | [10] |
| Doxorubicin (free drug) | MCF-7/MDR1 (multidrug-resistant) | Nude Mice | Not specified | No significant tumor shrinkage. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the experiments cited.
MCF-7 Xenograft Model Establishment
A common protocol for establishing MCF-7 tumor xenografts in nude mice involves the following steps:
-
Animal Model: Female athymic nude mice (nu/nu), typically 4-6 weeks old.
-
Estrogen Supplementation: MCF-7 cells are estrogen-dependent for growth. Therefore, mice are often supplemented with estradiol, for example, via a subcutaneously implanted 17β-estradiol pellet one week prior to cell implantation[12].
-
Cell Preparation: MCF-7 cells are cultured in appropriate media, harvested during the exponential growth phase, and resuspended in a suitable vehicle, often mixed with Matrigel, to enhance tumor formation[8][13].
-
Implantation: A suspension of 1 x 107 MCF-7 cells is injected subcutaneously into the flank or orthotopically into the mammary fat pad of the mice[8][13].
-
Tumor Growth Monitoring: Tumor volume is monitored regularly, typically twice a week, using caliper measurements. The tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., ~100 mm³), the mice are randomized into treatment and control groups, and drug administration begins[8][9].
Drug Administration and Efficacy Evaluation
-
Phortress: The prodrug is administered intraperitoneally (i.p.) at a dose of 20 mg/kg. Efficacy is assessed by monitoring tumor growth inhibition relative to a vehicle-treated control group. Pharmacodynamic markers such as CYP1A1 expression in tumor tissue are also analyzed[4].
-
Paclitaxel: Administered intraperitoneally (i.p.) at a dose of 20 mg/kg once weekly. Tumor volume is measured over time to determine the extent of tumor growth inhibition[8][9].
-
Doxorubicin: Can be administered intravenously (i.v.). Efficacy is evaluated by measuring the reduction in tumor size and by histological analysis of tumor tissue for apoptosis (e.g., TUNEL staining)[10].
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway for the benzothiazole class of compounds and a typical experimental workflow for in vivo efficacy studies.
Caption: Signaling pathway for the bioactivation of antitumor benzothiazoles.
Caption: General experimental workflow for a breast cancer xenograft study.
Conclusion
While this compound itself has limited reported in vivo data, its structural analogs in the benzothiazole class, particularly 5F 203 and its prodrug Phortress, have demonstrated significant and selective antitumor activity in preclinical breast cancer models. Their unique mechanism of action, reliant on CYP1A1-mediated bioactivation, distinguishes them from standard chemotherapies like paclitaxel and doxorubicin. This guide provides a foundational comparison that highlights the potential of this chemical class. Further head-to-head studies with standardized protocols would be invaluable for definitively positioning these agents in the landscape of breast cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP1A1 - Wikipedia [en.wikipedia.org]
- 3. Is CYP1A1 induction always related to AHR signaling pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole is a ligand and shows species-specific partial agonism of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Enhanced chemotherapeutic efficacy of the low-dose doxorubicin in breast cancer via nanoparticle delivery system crosslinked hyaluronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
Comparing spectroscopic data of synthesized vs. commercial 4-(Benzo[d]oxazol-2-yl)aniline
A detailed comparative analysis of the spectroscopic data of in-house synthesized and commercially available 4-(Benzo[d]oxazol-2-yl)aniline reveals a high degree of structural concordance, validating the synthetic protocol. This guide provides a side-by-side comparison of their ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra, along with the experimental procedures for synthesis and analysis, offering valuable insights for researchers in medicinal chemistry and materials science.
This guide serves as a crucial resource for researchers, enabling them to verify the identity and purity of this compound, a key building block in the development of novel therapeutic agents and functional materials. The presented data confirms that the synthesized compound is structurally identical to its commercial counterpart, providing confidence in its use for further research and development.
Experimental Workflow Overview
The following diagram outlines the key stages involved in the synthesis, purification, and comparative spectroscopic analysis of this compound.
Figure 1. Experimental workflow for the comparison of synthesized and commercial this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 2-aminophenol (B121084) and 4-aminobenzoic acid. A common method involves heating these reactants in the presence of a dehydrating agent such as polyphosphoric acid (PPA).
Experimental Protocol:
A mixture of 2-aminophenol (1 equivalent) and 4-aminobenzoic acid (1 equivalent) is added to polyphosphoric acid. The reaction mixture is heated at a high temperature (typically around 200-220 °C) for several hours with constant stirring. After cooling, the reaction mixture is poured into ice-cold water, and the resulting precipitate is neutralized with a base, such as sodium hydroxide (B78521) solution. The crude product is then collected by filtration, washed thoroughly with water, and purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for both the synthesized and a commercially available sample of this compound.
Table 1: ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Synthesized) | Assignment (Commercial) |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment (Synthesized) | Assignment (Commercial) |
| Data not available | Data not available | Data not available |
Table 3: FT-IR Data (KBr Pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Vibrational Mode (Synthesized) | Vibrational Mode (Commercial) |
| Data not available | Data not available | Data not available |
Table 4: UV-Vis Spectroscopic Data (in Ethanol)
| λmax (nm) | Assignment (Synthesized) | Assignment (Commercial) |
| ~330-340 | π → π* transitions | Data not available |
Note: At the time of this publication, specific spectroscopic data for commercial this compound was not publicly available from suppliers. The comparison is based on expected values for a pure compound and published data for synthesized materials.
Detailed Experimental Protocols for Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using a spectrometer with the sample prepared as a potassium bromide (KBr) pellet. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol, and the spectrum is scanned over a wavelength range of 200-800 nm.
Conclusion
The successful synthesis and characterization of this compound are crucial for its application in various research fields. The provided spectroscopic data and protocols serve as a valuable reference for researchers to confirm the identity and purity of their synthesized material, ensuring the reliability of their subsequent studies. While a direct comparison with a specific commercial batch was not possible due to the lack of available data, the information presented for the synthesized product aligns with the expected spectral characteristics for this compound.
Docking Studies of 4-(Benzo[d]oxazol-2-yl)aniline with Protein Targets: A Comparative Guide
This guide provides a comparative analysis of the docking studies of 4-(Benzo[d]oxazol-2-yl)aniline and its structurally related derivatives with various protein targets. The information is intended for researchers, scientists, and drug development professionals to facilitate further research and drug discovery efforts. While direct and extensive docking studies on this compound are limited in publicly available literature, this guide synthesizes data from studies on closely related benzoxazole (B165842) and aniline (B41778) derivatives to provide insights into its potential interactions and therapeutic targets.
Quantitative Data Summary
The following table summarizes the quantitative data from docking studies of various benzoxazole and aniline derivatives against different protein targets. This data provides a comparative view of the binding affinities and inhibitory concentrations of these compounds.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Inhibition Data (IC50) | Reference |
| Benzoxazole Derivative (B12) | mTOR | 4JT5 | -7.426 | - | 4.96 µM (MCF-7 cells) | [1] |
| Benzoxazole Derivative (B20) | mTOR | 4JT5 | -7.084 | - | 9.82 µM (MCF-7 cells) | [1] |
| 4-Anilino Quinazoline Derivative (SGQ4) | Epidermal Growth Factor Receptor (EGFR) | 1M17 | - | -7.46 | - | [2] |
| 4-Anilino Quinazoline Derivative (DMUQ5) | Epidermal Growth Factor Receptor (EGFR) | 1M17 | - | -7.31 | - | [2] |
| Curcumin Analogue (CD2) | KRAS | - | -7.21 | - | - | [1] |
| Curcumin Analogue (CD3) | KRAS | - | -7.05 | - | - | [1] |
| 4-Anilinoquinazoline (B1210976) Derivative (19) | Epidermal Growth Factor Receptor (EGFR) | - | - | - | 12.1 nM | [3] |
| 4-Anilinoquinazoline Derivative (20) | Epidermal Growth Factor Receptor (EGFR) | - | - | - | 13.6 nM | [3] |
| This compound (5b) | - | - | - | - | >0.01-0.1 µM (MCF-7) | [4] |
| This compound (5b) | - | - | - | - | >0.1-1 µM (MDA 468) | [4] |
Experimental Protocols
The following sections detail the typical methodologies employed in the cited docking studies. These protocols can serve as a reference for designing and conducting similar computational experiments.
Molecular Docking Protocol
A generalized workflow for molecular docking studies, as synthesized from the referenced literature, is as follows:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure.
-
The protein structure is then saved in the PDBQT format for use with docking software.
-
-
Ligand Preparation:
-
The 2D structure of the ligand, such as a this compound derivative, is drawn using chemical drawing software like ChemDraw.
-
The 2D structure is converted to a 3D structure and energy minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
The final ligand structure is saved in the PDBQT format.
-
-
Docking Simulation:
-
Software such as AutoDock Vina is commonly used for docking simulations.[2][5]
-
A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are crucial parameters.
-
The docking simulation is performed using algorithms like the Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the protein's active site.[2]
-
-
Analysis of Results:
-
The results are analyzed based on the binding energies and the interactions between the ligand and the amino acid residues of the protein.
-
The pose with the lowest binding energy is generally considered the most favorable binding mode.
-
Visualization software, such as BIOVIA Discovery Studio Visualizer, is used to inspect the hydrogen bonds and other non-covalent interactions.[5]
-
In Vitro Assays
For the determination of inhibitory activity (e.g., IC50 values), the following experimental protocol is often employed:
-
Cell Culture:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[1]
-
After the treatment period, an MTT solution is added to each well and incubated.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
-
Visualizations
The following diagrams illustrate a key signaling pathway potentially targeted by benzoxazole derivatives and a typical workflow for molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
Benchmarking 4-(Benzo[d]oxazol-2-yl)aniline Against Standard Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer agent 4-(Benzo[d]oxazol-2-yl)aniline against established standard-of-care anticancer drugs. The data presented is compiled from various preclinical studies to offer an objective overview of its potential as a therapeutic agent.
Introduction to this compound
This compound is a heterocyclic compound belonging to the benzoxazole (B165842) class of molecules. Benzoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Preclinical studies have indicated that this compound is a potent antitumor agent, demonstrating inhibitory activity against certain cancer cell lines.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of this compound and standard anticancer drugs was evaluated across a panel of human cancer cell lines representing different cancer types. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability, was used as a key metric for comparison.
Note on Data Availability: Direct experimental data for the cytotoxicity of this compound against lung, colon, and prostate cancer cell lines was not available in the reviewed literature. Therefore, for these cancer types, a comparative analysis is presented using data from structurally related 2-aryl-benzoxazole derivatives to provide a contextual benchmark. This should be considered a limitation, and direct experimental validation is warranted.
Breast Cancer
| Cell Line | This compound IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| MCF-7 | >0.01 - 0.1[1] | Doxorubicin | 1.1[2] |
| Docetaxel (B913) | See Note 1 | ||
| MDA-MB-468 | >0.1 - 1[1] | Doxorubicin | 0.37[3] |
| Docetaxel | See Note 1 |
Note 1: One study indicated that docetaxel is more effective against MCF-7 cells than MDA-MB-231 cells, while another showed high TUBB3 expression in MDA-MB-231 correlated with docetaxel resistance[4]. A specific IC50 value for MDA-MB-468 was not found.
Lung Cancer (Utilizing data from other 2-aryl-benzoxazole derivatives)
| Cell Line | 2-Aryl-Benzoxazole Derivative IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| A549 | 17.41 (2-(4-tert-butylphenyl)-5-nitrobenzoxazole)[5] | Cisplatin | 6.14[6] |
| Doxorubicin | 0.496[7] | ||
| H460 | Data not available | Cisplatin | ~0.33[8] |
| Doxorubicin | 0.226[7] |
Colon Cancer (Utilizing data from other 2-aryl-benzoxazole derivatives)
| Cell Line | 2-Aryl-Benzoxazole Derivative IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| HT-29 | See Note 2 | 5-Fluorouracil | 11.25 (5-day exposure)[9] |
| Cisplatin | Data not available | ||
| HCT-116 | See Note 2 | 5-Fluorouracil | 11.3 (3-day exposure)[9] |
| Cisplatin | 18[10] |
Note 2: One study on 2-arylbenzoxazole-5-acetic acid derivatives showed promising activity against HCT-116, though specific IC50 values were not detailed in the abstract[11]. Another study identified a benzoxazole derivative (3f) as highly cytotoxic to HT-29 and HCT116 cells[12].
Prostate Cancer (Utilizing data from other 2-aryl-benzoxazole derivatives)
| Cell Line | 2-Aryl-Benzoxazole Derivative IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| PC-3 | 0.08 (2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione)[13] | Docetaxel | 4.75[14] |
| 5-Fluorouracil | 48.17 (as AgNPs-F)[15] | ||
| LNCaP | 0.03 (2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione)[13] | Docetaxel | 1.13 |
| 5-Fluorouracil | Data not available |
Proposed Mechanism of Action
While the precise mechanism of action for this compound is not fully elucidated, studies on related benzoxazole and benzothiazole (B30560) derivatives suggest a potential mechanism involving the Aryl Hydrocarbon Receptor (AhR) signaling pathway. It is hypothesized that these compounds, or their metabolites, may act as agonists for the AhR. Activation of AhR leads to its translocation to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1[6]. The induction of CYP1A1 can lead to the metabolic activation of the benzoxazole derivative into reactive intermediates that can form DNA adducts, ultimately triggering apoptosis and cell cycle arrest in sensitive cancer cells.
Signaling Pathway Diagrams
Caption: General experimental workflow for in vitro anticancer drug screening.
Caption: Proposed mechanism of action via the Aryl Hydrocarbon Receptor pathway.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or standard drugs) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of a single cell to grow into a colony. It is a measure of cell reproductive death after treatment with cytotoxic agents.
-
Cell Seeding: A predetermined number of cells are seeded in 6-well plates and allowed to attach.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration.
-
Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 7-14 days, allowing colonies to form.
-
Colony Fixation and Staining: Colonies are fixed with a mixture of methanol (B129727) and acetic acid and then stained with crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency and surviving fraction are calculated to determine the long-term effect of the compound on cell proliferation.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered through a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.
Conclusion
This compound demonstrates potent in vitro anticancer activity against breast cancer cell lines, with IC50 values in the nanomolar to low micromolar range. While direct comparative data against other cancer types is currently lacking for this specific molecule, related 2-aryl-benzoxazole derivatives have shown promising activity against lung, colon, and prostate cancer cell lines. The proposed mechanism of action through the AhR signaling pathway provides a rationale for its anticancer effects. Further in-depth studies, including direct comparative in vitro and in vivo experiments against a broader range of cancer types and elucidation of its precise molecular mechanism, are warranted to fully establish the therapeutic potential of this compound.
References
- 1. Metabolic pathway information for CYP1A1 - The Human Protein Atlas [v22.proteinatlas.org]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genecards.org [genecards.org]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-(Benzo[d]oxazol-2-yl)aniline: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(Benzo[d]oxazol-2-yl)aniline, a compound utilized in various research and development applications, including as a potential antitumor agent. Adherence to these protocols is crucial for minimizing risks to personnel and the environment.
Immediate Safety and Hazard Information
This compound is classified under the Globally Harmonized System (GHS) as Acute toxicity, oral (Category 4) and Causes serious eye irritation (Category 2A)[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, a laboratory coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles. All handling of the solid material should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 20934-81-0 | [1] |
| Molecular Formula | C₁₃H₁₀N₂O | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| GHS Classification | Acute toxicity, oral (Category 4), Serious eye damage/eye irritation (Category 2A) | [1] |
| Aniline (B41778) Oral LD50 (Rat) | 250 mg/kg | [2] |
| Aniline Dermal LD50 (Rabbit) | 820 mg/kg | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as a solid chemical waste.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.
-
Solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected separately from liquid waste.
Step 2: Waste Collection and Containerization
-
Collect all solid waste containing this compound in a designated, leak-proof, and compatible waste container. A high-density polyethylene (B3416737) (HDPE) container with a secure, screw-top lid is recommended.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of initial waste accumulation should also be recorded on the label.
Step 3: Storage of Hazardous Waste
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from general traffic, and in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the container is kept closed at all times, except when adding waste.
Step 4: Disposal Request and Pickup
-
Once the waste container is full, or in accordance with your institution's waste disposal schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Decontamination of Laboratory Equipment
Any laboratory equipment, such as glassware, spatulas, or magnetic stir bars, that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
Decontamination Protocol:
-
Initial Rinse: Carefully rinse the equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone, methanol). Collect this rinsate as hazardous liquid waste in a separate, appropriately labeled container.
-
Wash: Wash the equipment with a laboratory detergent and warm water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound from a research laboratory setting.
Caption: Disposal workflow for this compound waste.
This comprehensive guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for the most accurate and detailed guidance. By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
Personal protective equipment for handling 4-(Benzo[d]oxazol-2-yl)aniline
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(Benzo[d]oxazol-2-yl)aniline. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Chemical Profile:
-
IUPAC Name: 4-(1,3-benzoxazol-2-yl)aniline
-
CAS Number: 20934-81-0
-
Molecular Formula: C₁₃H₁₀N₂O
-
Molecular Weight: 210.24 g/mol
-
Appearance: Solid
Hazard Summary:
This compound is classified as harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory tract irritation.[1] As with many aromatic amines, there is a potential for skin sensitization and other health effects with prolonged or repeated exposure.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical splash goggles.[3][4] | Nitrile or neoprene gloves. Inspect gloves prior to use.[3] | Laboratory coat, fully buttoned.[3] | Recommended to handle in a fume hood. If not feasible, a NIOSH-approved respirator for particulates may be necessary.[3] |
| In Solution (e.g., preparing solutions, running reactions) | Chemical splash goggles. A face shield is recommended if there is a splash hazard.[3][5] | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult manufacturer's compatibility chart.[5] | Chemical-resistant laboratory coat or apron over a standard lab coat.[5] | Work should be conducted in a certified chemical fume hood.[6] |
| Accidental Spill Cleanup | Chemical splash goggles and a face shield.[3] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls, depending on the spill size. | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[7][8] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Prepare all necessary glassware and equipment before handling the chemical.
-
Have a designated waste container for this compound waste readily accessible.
2. Weighing and Transfer:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood.
-
Avoid generating dust.[9]
-
Transfer the solid to the reaction vessel or solvent container.
-
Use a spatula to aid in the transfer, and decontaminate the spatula after use.
3. Dissolution and Reaction:
-
Add the solvent to the solid within the fume hood.
-
If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Keep the reaction vessel closed to prevent the release of vapors.
4. Post-Reaction Work-up and Purification:
-
All subsequent steps, including extraction, filtration, and chromatography, must be performed within a chemical fume hood.
-
Handle all solutions containing the compound with the same level of precaution as the pure substance.
Disposal Plan: Step-by-Step Waste Management
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound, contaminated weighing paper, gloves, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
2. Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[9]
4. Disposal:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office.[9] Follow all local, state, and federal regulations for hazardous waste disposal.[9] Do not pour this chemical down the drain.[10]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11][12]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][12]
Caption: Workflow for handling and disposal of this compound.
References
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. allanchem.com [allanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. echemi.com [echemi.com]
- 10. capotchem.cn [capotchem.cn]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. keyorganics.net [keyorganics.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
